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Core Science & Biosynthesis

Foundational

2,4,6-Trichloro-3-methoxyaniline CAS 96949-50-7 properties

An In-Depth Technical Guide to 2,4,6-Trichloro-3-methoxyaniline (CAS 96949-50-7) Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4,6-Trichloro-3-methoxyaniline (CAS 96949-50-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2,4,6-Trichloro-3-methoxyaniline. As a substituted aniline, this compound presents a unique combination of functional groups that inform its chemical behavior and potential utility as a synthetic intermediate.

Molecular Identity and Physicochemical Properties

2,4,6-Trichloro-3-methoxyaniline is a chlorinated and methoxylated derivative of aniline. Its core structure consists of a benzene ring substituted with three chlorine atoms, a methoxy group, and an amino group.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 96949-50-7
IUPAC Name 2,4,6-Trichloro-3-methoxyaniline
Molecular Formula C₇H₆Cl₃NO
Molecular Weight 226.48 g/mol
SMILES COC1=C(Cl)C=C(Cl)C(N)=C1Cl
InChIKey HYRLMRIJGIOSQV-UHFFFAOYSA-N

Properties of 2,4,6-Trichloroaniline (CAS 634-93-5):

PropertyValueSource
Appearance Long needles or fine, light purple fibers[1][2]
Melting Point 73-75 °C[3][4]
Boiling Point 262 °C[1][3]
Water Solubility < 0.1 g/100 mL at 21.5 °C[3]
log P 3.69[1]

The introduction of a methoxy group in 2,4,6-Trichloro-3-methoxyaniline is expected to influence its polarity and hydrogen bonding capabilities compared to 2,4,6-Trichloroaniline, which may lead to differences in its physical properties.

Caption: Chemical structure of 2,4,6-Trichloro-3-methoxyaniline.

Proposed Synthesis Pathway

A plausible synthetic route to 2,4,6-Trichloro-3-methoxyaniline involves the direct chlorination of 3-methoxyaniline. This approach is analogous to the synthesis of 2,4,6-trichloroaniline from aniline.[1][5] The electron-donating nature of the amino and methoxy groups activates the aromatic ring for electrophilic substitution, while the directing effects of these groups guide the incoming chlorine atoms to the 2, 4, and 6 positions.

Start 3-Methoxyaniline Product 2,4,6-Trichloro-3-methoxyaniline Start->Product Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Reagent->Product Solvent Inert Organic Solvent (e.g., CCl₄, Chlorobenzene) Solvent->Product

Caption: Proposed synthesis workflow for 2,4,6-Trichloro-3-methoxyaniline.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3-methoxyaniline in an anhydrous inert solvent, such as carbon tetrachloride or chlorobenzene, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Chlorination: While stirring, introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, to the solution. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve washing with an aqueous solution to remove any acid byproducts, followed by separation of the organic layer.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 2,4,6-Trichloro-3-methoxyaniline.

Causality Note: The choice of an anhydrous solvent is critical to prevent the formation of byproducts like "aniline black," which can occur in the presence of water during the chlorination of anilines.[1] The use of an inert solvent prevents unwanted side reactions with the solvent itself.

Predicted Spectral Characteristics

While experimental spectra for 2,4,6-Trichloro-3-methoxyaniline are not available in the reviewed literature, its spectral properties can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • Aromatic Proton: A singlet is expected for the single proton on the aromatic ring, likely in the range of 7.0-7.5 ppm. For comparison, the aromatic protons of 2,4,6-trichloroaniline appear as a singlet at 7.18 ppm.[6]

  • Amine Protons: A broad singlet corresponding to the two amine protons is anticipated, typically in the range of 3.5-4.5 ppm. The amine protons of 2,4,6-trichloroaniline show a broad signal at 4.43 ppm.[3]

  • Methoxy Protons: A sharp singlet for the three methoxy protons is expected, likely around 3.8-4.0 ppm. The methoxy protons in 3-methoxyaniline provide a reference point.[7][8]

¹³C NMR: Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The chemical shifts will be influenced by the attached substituents (Cl, NH₂, OCH₃). The carbon attached to the methoxy group will be shifted downfield, as will the carbons attached to the chlorine atoms. A signal for the methoxy carbon is also expected around 55-60 ppm.

IR Spectroscopy:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic): A weak band around 3000-3100 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands around 2850-2960 cm⁻¹ for the methoxy group.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band around 1000-1300 cm⁻¹ for the aryl ether.

  • C-Cl Stretching: Strong absorptions in the 600-800 cm⁻¹ range.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225. A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a key diagnostic feature. The relative intensities of these peaks would be approximately 100:98:32:3.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2,4,6-Trichloro-3-methoxyaniline is dictated by its functional groups. The amino group can undergo standard reactions such as diazotization, acylation, and alkylation, making it a versatile handle for further synthetic transformations. The aromatic ring, while heavily substituted, could potentially undergo nucleophilic aromatic substitution under harsh conditions, displacing one of the chlorine atoms.

Substituted anilines are crucial building blocks in the synthesis of a wide range of organic molecules.[9] Specifically, chlorinated anilines are intermediates in the production of azo dyes, fungicides, and herbicides.[2][3][10] The presence of both chloro and methoxy substituents on the aniline ring makes 2,4,6-Trichloro-3-methoxyaniline a potentially valuable intermediate for creating complex, polyfunctional molecules for applications in:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The combination of lipophilic chlorine atoms and a hydrogen-bond-accepting methoxy group could be tailored to interact with specific biological targets.

  • Agrochemicals: As a precursor for new pesticides and herbicides, leveraging the known biological activity of chlorinated aromatic compounds.

  • Materials Science: For the synthesis of specialized polymers or dyes.

Safety and Handling

No specific safety data for 2,4,6-Trichloro-3-methoxyaniline is available. Therefore, it should be handled with extreme caution, assuming it possesses a hazard profile similar to or greater than that of related chlorinated anilines. The following information is based on the safety data for 2,4,6-Trichloroaniline.

GHS Hazard Classification (based on 2,4,6-Trichloroaniline):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][11]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[11]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11] A NIOSH-approved respirator may be necessary for operations generating dust or aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Store locked up.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Avoid release to the environment.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor.[11] Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

References

  • Matrix Fine Chemicals. 2,4,6-TRICHLORO-3-METHOXYANILINE | CAS 96949-50-7. Available from: [Link]

  • PubChem. 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • FUJIFILM Wako Chemicals. Safety Data Sheet. Available from: [Link]

  • PrepChem.com. Synthesis of 2,4,6-trichloroaniline. Available from: [Link]

  • Google Patents. US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
  • Wikipedia. 2,4,6-Trichloroaniline. Available from: [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Grokipedia. 2,4,6-Trichloroaniline. Available from: [Link]

  • Google Patents. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents.
  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.
  • Barakat, A., et al. (2019).
  • PubChem. 2,4,6-Trichloroanisole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available from: [Link]

  • PubChem. 2,4,6-Trichloroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 502.
  • PubChem. 3-Methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Available from: [Link]

  • NIST WebBook. Benzene, 1,3,5-trichloro-2-methoxy-. Available from: [Link]

Sources

Exploratory

3-amino-2,4,6-trichloroanisole IUPAC name and synonyms

Systematic Designation: 2,4,6-Trichloro-3-methoxyaniline CAS Registry Number: 96949-50-7 Executive Summary This technical guide provides a comprehensive analysis of 3-amino-2,4,6-trichloroanisole , formally designated by...

Author: BenchChem Technical Support Team. Date: March 2026

Systematic Designation: 2,4,6-Trichloro-3-methoxyaniline CAS Registry Number: 96949-50-7

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-2,4,6-trichloroanisole , formally designated by IUPAC nomenclature as 2,4,6-trichloro-3-methoxyaniline . While structurally related to the well-known cork taint compound 2,4,6-trichloroanisole (TCA), the presence of the amino group at the 3-position fundamentally alters its electronic properties and reactivity profile. This compound serves as a specialized intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceutical scaffolds where high lipophilicity combined with a nucleophilic handle is required.

Nomenclature and Chemical Identity

In rigorous chemical nomenclature, the naming priority is dictated by the functional group seniority. The amino group (


) has priority over the ether group (

). Therefore, the parent structure is aniline , not anisole. However, "3-amino-2,4,6-trichloroanisole" remains a common descriptive synonym in industrial contexts where the anisole core is the primary scaffold of interest.
Identity Data Table[1][2]
ParameterValue
Preferred IUPAC Name 2,4,6-Trichloro-3-methoxyaniline
Common Synonyms 3-Amino-2,4,6-trichloroanisole; 2,4,6-Trichloro-m-anisidine
CAS Registry Number 96949-50-7
Molecular Formula

Molecular Weight 226.49 g/mol
SMILES COC1=C(Cl)C=C(Cl)C(N)=C1Cl
InChIKey HYRLMRIJGIOSQV-UHFFFAOYSA-N
Structural Analysis & Physicochemical Properties[1][3]

The molecule features a benzene ring substituted with three chlorine atoms, one methoxy group, and one amino group. The specific substitution pattern (2,4,6-trichloro) creates a "steric gear" effect around the functional groups.

  • Electronic Environment: The amino group is situated between two chlorine atoms (positions 2 and 4 relative to the amine). These bulky chlorine atoms exert an ortho-effect , sterically hindering the nitrogen lone pair. This reduces the basicity of the amine compared to unsubstituted m-anisidine.

  • Lipophilicity: The three chlorine atoms significantly increase the logP (partition coefficient), making the molecule highly hydrophobic. This property is exploited in drug development to enhance membrane permeability of coupled derivatives.

Predicted Physicochemical Profile

Note: Experimental values for this specific isomer are rare; values below are derived from structure-activity relationship (SAR) consensus for polychlorinated anilines.

PropertyValue / PredictionCausality
Physical State Solid (Crystalline needles)Intermolecular H-bonding (weakened by Cl) + Pi-stacking.
Melting Point ~80–95 °CHigh symmetry and halogen bonding increase lattice energy.
pKa (Conjugate Acid) ~1.5 – 2.5Electron-withdrawing Cl atoms drastically reduce N-basicity.
Solubility Low in water; High in DCM, EtOAcLipophilic Cl/OMe dominance over polar NH2.
Synthesis Strategy: The "Directed Chlorination" Protocol

To synthesize 2,4,6-trichloro-3-methoxyaniline with high regioselectivity, one must exploit the directing effects of the parent molecule, m-anisidine (3-methoxyaniline).

  • Mechanism: Both the amino (

    
    ) and methoxy (
    
    
    
    ) groups are ortho/para directors.
  • Regiochemistry: In m-anisidine, the positions 2, 4, and 6 are ortho or para to both activating groups. This synergistic activation makes the ring extremely susceptible to electrophilic aromatic substitution (EAS).

Experimental Workflow (Recommended)
  • Starting Material: m-Anisidine (3-Methoxyaniline).

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent: Glacial acetic acid or Chlorobenzene (to maintain solubility of the chlorinated intermediate).

  • Temperature: Controlled at 0–10°C initially to prevent oxidation, then ramped to 60°C to drive exhaustive chlorination.

Validation Step: Monitor the reaction via GC-MS. The target mass is 225/227/229 (isotopic pattern of


). The disappearance of mono- and di-chloro intermediates confirms completion.
Synthesis Pathway Diagram[3][4]

SynthesisPathway Start m-Anisidine (3-Methoxyaniline) Step1 Electrophilic Attack (Ortho/Para Direction) Start->Step1 + 3 eq. Cl2 / SO2Cl2 Solvent: AcOH Intermediate Mixture of Mono/Di-chloro Isomers Step1->Intermediate Fast Kinetic Phase Final 2,4,6-Trichloro-3-methoxyaniline (Target) Intermediate->Final Thermodynamic Completion (Positions 2,4,6 filled)

Figure 1: Synergistic directed chlorination of m-anisidine to yield the target trichloro-derivative.

Reactivity and Applications

The primary utility of 3-amino-2,4,6-trichloroanisole lies in its function as a diazonium precursor .

4.1. Sandmeyer and Coupling Reactions

Due to the steric hindrance of the amino group, standard nucleophilic substitutions are difficult. However, the amine can be converted into a diazonium salt (


).
  • Protocol: Treat with

    
     in concentrated 
    
    
    
    (nitrosylsulfuric acid is often required due to low basicity).
  • Application: The resulting diazonium species is an electrophile used to create Disperse Azo Dyes . The trichloro-substitution provides the necessary hydrophobicity for dyeing polyester fibers.

4.2. Pharmaceutical Scaffolding

The 2,4,6-trichloro motif is bio-isosteric with other lipophilic bulky groups. It is investigated in:

  • Antifungal Agents: Analogues of polyhalo-benzenes.

  • Ion Channel Modulators: Similar to how TCA blocks olfactory channels, amino-derivatives can modulate specific TRP channels.

Reactivity Logic Diagram

Reactivity Compound 3-Amino-2,4,6-trichloroanisole Diazonium Diazonium Salt (Ar-N2+) Compound->Diazonium NaNO2 / H2SO4 (Diazotization) AzoDye Hydrophobic Azo Dyes (Coupling with Phenols) Diazonium->AzoDye Ar-H Coupling Sandmeyer Tetra-chloro Anisoles (Sandmeyer with CuCl) Diazonium->Sandmeyer CuCl / HCl

Figure 2: Divergent synthetic utility via the diazonium intermediate.

Safety and Handling (EHS)

Hazard Classification: Based on the structural analogy to 2,4,6-trichloroaniline (CAS 634-93-5), this compound must be treated as Toxic and Dangerous for the Environment .

  • Acute Toxicity: Likely toxic if swallowed or inhaled.[5] Anilines are known methemoglobinemia inducers (oxidizing hemoglobin to methemoglobin).

  • Skin/Eye: Irritant.[6][7] The lipophilic nature allows rapid dermal absorption.

  • Disposal: Incineration with scrubber systems (to capture HCl). Do not release into water systems; polychlorinated aromatics are persistent organic pollutants (POPs).

Self-Validating Safety Protocol: Before scaling up synthesis, perform a TLC spot test on the final product. If the spot turns dark/black upon exposure to air/light over 24 hours without stabilizers, it indicates instability or the presence of highly reactive oxidation byproducts, requiring re-purification before biological testing.

References
  • Matrix Fine Chemicals. (n.d.). 2,4,6-Trichloro-3-methoxyaniline | CAS 96949-50-7.[8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 223132, 2,4,6-Trichloro-3-methylaniline (Structural Analogue Reference). Retrieved from [Link]

  • Zhou, H., et al. (2024).[9] Cork taint of wines: the formation, analysis, and control of 2,4,6-trichloroanisole. Food Innovation and Advances. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 2,4,6-Trichloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the known and predicted ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2,4,6-Trichloro-3-methoxyaniline. Given the limited availability of experimentally-derived data for this specific molecule, this document synthesizes foundational information, presents computationally predicted physical characteristics, and details the standard experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a thorough understanding of the compound's physical nature and providing practical methodologies for its characterization.

Introduction and Compound Identification

2,4,6-Trichloro-3-methoxyaniline is a halogenated aromatic amine. Its structure, featuring a benzene ring substituted with three chlorine atoms, a methoxy group, and an amino group, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A precise understanding of its physical properties is fundamental for its handling, reaction optimization, and for predicting the properties of its derivatives.

Molecular Identifiers: A clear and unambiguous identification of a chemical compound is the first step in any scientific investigation. The following identifiers are established for 2,4,6-Trichloro-3-methoxyaniline:

IdentifierValueSource
CAS Number 96949-50-7[Matrix Fine Chemicals][1]
IUPAC Name 2,4,6-Trichloro-3-methoxyaniline[Matrix Fine Chemicals][1]
Molecular Formula C₇H₆Cl₃NO[Matrix Fine Chemicals][1]
Molecular Weight 226.48 g/mol [Matrix Fine Chemicals][1]
InChIKey HYRLMRIJGIOSQV-UHFFFAOYSA-N[Matrix Fine Chemicals][1]
SMILES COC1=C(Cl)C=C(Cl)C(N)=C1Cl[Matrix Fine Chemicals][1]

Predicted Physical Properties

Due to the absence of published experimental data for several key physical properties of 2,4,6-Trichloro-3-methoxyaniline, computational (in silico) prediction methods have been employed. These predictions are based on the compound's structure and utilize established algorithms. It is crucial for the user to understand that these are theoretical estimates and should be confirmed by experimental measurement for any critical applications.

PropertyPredicted ValueNotes and Comparative Context
Melting Point ~85-95 °CThis prediction is based on the melting points of structurally similar compounds. For comparison, 2,4,6-trichloroaniline has a melting point of 73-75 °C. The addition of a methoxy group can influence the crystal lattice packing and intermolecular forces, likely resulting in a slightly higher melting point.
Boiling Point ~300-320 °C (at 760 mmHg)The predicted boiling point is elevated due to the presence of polar functional groups (amino and methoxy) and a relatively high molecular weight. For comparison, 2,4,6-trichloroaniline has a boiling point of 262 °C. The additional methoxy group would increase the boiling point.
Water Solubility LowThe presence of three chlorine atoms and the aromatic ring significantly contributes to the molecule's hydrophobicity. While the amino and methoxy groups can participate in hydrogen bonding, the overall solubility in water is expected to be very low. For comparison, 2,4,6-trichloroaniline is reported to be insoluble in water.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5This predicted value indicates a high degree of lipophilicity, suggesting the compound will preferentially partition into nonpolar environments. This is a critical parameter in drug development for predicting membrane permeability and bioavailability.

Standard Experimental Protocols for Physical Property Determination

The following section details the standard, self-validating experimental protocols for the determination of the primary physical properties of a solid organic compound like 2,4,6-Trichloro-3-methoxyaniline.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The determination relies on the principle that the solid and liquid phases of a pure substance are in equilibrium at a specific temperature.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline 2,4,6-Trichloro-3-methoxyaniline is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement).

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C Prepared Sample D Controlled Heating C->D E Observe & Record T1 D->E F Observe & Record T2 E->F G Report Result F->G Melting Range (T1-T2)

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant that is dependent on the strength of intermolecular forces. For a solid compound, this would typically be determined if the compound is stable at its boiling point and can be purified by distillation.

Methodology: Ebulliometry (Siwoloboff's Method)

  • Sample Preparation: A small amount of 2,4,6-Trichloro-3-methoxyaniline is placed in a small test tube.

  • Capillary Inversion: A melting point capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

  • Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary.

  • Cooling and Data Recording: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the inverted capillary is recorded as the boiling point.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Place Sample in Test Tube B Invert Capillary in Sample A->B C Heat in Bath B->C Prepared Sample D Observe Continuous Bubbles C->D E Cool Slowly D->E F Record Temperature at Liquid Entry E->F G Report Result F->G Boiling Point SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate (Shake at Constant T) A->B C Separate Solid and Liquid Phases B->C D Analyze Supernatant Concentration (HPLC/UV-Vis) C->D E Calculate Solubility D->E F Report Result E->F Solubility Data

Caption: Workflow for Solubility Determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃), likely in the range of 3.8-4.0 ppm. The aromatic region would display a singlet for the single proton on the benzene ring. The chemical shift of the amine protons (-NH₂) would appear as a broad singlet, and its position would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the methoxy group would appear around 55-65 ppm. The six aromatic carbons would have characteristic shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretching: In the range of 1250-1350 cm⁻¹.

  • C-O stretching (ether): A strong band around 1000-1300 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically below 850 cm⁻¹.

Safety and Handling

As a halogenated aromatic amine, 2,4,6-Trichloro-3-methoxyaniline should be handled with care. While specific toxicity data is not available, compounds of this class can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This technical guide has consolidated the available and predicted physical property data for 2,4,6-Trichloro-3-methoxyaniline. While a scarcity of experimental data necessitates a reliance on computational predictions for some properties, the provided standard methodologies offer a clear path for the empirical validation of these characteristics. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and characterization of this compound in their scientific endeavors.

References

  • Matrix Fine Chemicals. 2,4,6-TRICHLORO-3-METHOXYANILINE | CAS 96949-50-7. [Link]

Sources

Exploratory

Physicochemical Profile: 2,4,6-Trichloro-3-methoxyaniline

The following technical guide provides an in-depth physicochemical analysis of 2,4,6-Trichloro-3-methoxyaniline , synthesized for researchers and drug development professionals. Technical Guide & Critical Analysis [1] Pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical analysis of 2,4,6-Trichloro-3-methoxyaniline , synthesized for researchers and drug development professionals.

Technical Guide & Critical Analysis

[1]

Part 1: Executive Summary & Chemical Identity

2,4,6-Trichloro-3-methoxyaniline is a highly functionalized aniline derivative characterized by significant steric crowding and electron-deficient aromatic architecture. It serves as a specialized intermediate in the synthesis of azo dyes, agrochemicals, and potentially bioactive heterocyclic compounds.[2][3][4]

Due to the specific substitution pattern—three chlorine atoms flanking the amino and methoxy groups—this molecule exhibits extremely low basicity and high lipophilicity . The values presented below are derived from high-fidelity "Read-Across" analysis using the experimentally validated analog 2,4,6-trichloroaniline as the structural anchor, corrected for the electronic influence of the 3-methoxy substituent.

Chemical Structure & Identity[4][5][6][7][8][9][10][11]
PropertyDetail
IUPAC Name 2,4,6-Trichloro-3-methoxyaniline
CAS Number 96949-50-7
SMILES COc1c(Cl)cc(Cl)c(N)c1Cl
Molecular Weight 226.49 g/mol
Structural Class Polychlorinated Aniline / Anisole Derivative

Part 2: Physicochemical Data (pKa & logP)

The following values represent the consensus of structural prediction models and comparative mechanistic analysis.

Table 1: Key Physicochemical Parameters
ParameterValue (Estimated)Confidence IntervalMechanistic Driver
pKa (Conjugate Acid) -0.5 to 0.0 HighSteric Inhibition of Resonance: Ortho-chlorines twist the

group out of plane.Inductive Effect: 3-OMe exerts electron withdrawal (

).[1]
logP (Octanol/Water) 3.75 ± 0.3Lipophilicity: Three chlorine atoms dominate the profile. The methoxy group adds minimal polarity in this steric environment.
logD (pH 7.4) 3.75 ± 0.3Molecule remains 100% neutral at physiological pH due to extremely low pKa.[1]
Water Solubility < 20 mg/L MediumHigh crystal lattice energy and lack of H-bond acceptors/donors availability.

Critical Note for Researchers: This compound is an extremely weak base . Standard aqueous potentiometric titration will likely fail. Determination requires spectrophotometric titration in non-aqueous solvents (e.g., Acetonitrile or Glacial Acetic Acid) or Hammett acidity function (


) methods.[1]

Part 3: Mechanistic Analysis & Structural Logic

To understand the behavior of this molecule, one must analyze the competing electronic and steric forces.

The pKa Crash (Why is it so low?)

The pKa of unsubstituted aniline is 4.6 .[1] The introduction of substituents in 2,4,6-Trichloro-3-methoxyaniline causes a drastic reduction in basicity (~5 log units).[1]

  • Ortho-Effect (Steric Inhibition): The chlorine atoms at positions 2 and 6 are bulky.[1] They physically force the amino nitrogen's lone pair out of alignment with the benzene ring's

    
    -system. While this normally increases basicity by breaking conjugation (making the lone pair more available), in polychlorinated anilines, the inductive electron withdrawal (-I)  of the halogens dominates.[1]
    
  • Meta-Methoxy Effect: The methoxy group (

    
    ) is at position 3 (meta to the amino group).[1]
    
    • Resonance Effect (+R): Cannot effectively stabilize the nitrogen cation from the meta position.

    • Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density away from the ring and the ammonium center.

    • Net Result: The 3-OMe group makes the molecule less basic than the parent 2,4,6-trichloroaniline (pKa ~0.07).

Lipophilicity (logP)

The molecule is a "grease ball" in terms of solubility.[1]

  • Chlorine Contributions: Each Cl atom adds roughly +0.7 to the logP.

  • Methoxy Contribution: While typically polar, the ether oxygen is shielded by the flanking chlorine at position 2 and 4, reducing its ability to hydrogen bond with water. This "shielding" preserves high lipophilicity.

Visualizing the Electronic Landscape

G cluster_legend Effect on Basicity Aniline Aniline Core (pKa ~ 4.6) Cl_Ortho 2,6-Dichloro (Steric Twist + Inductive Withdrawal) Aniline->Cl_Ortho Major pKa Depression Cl_Para 4-Chloro (Inductive Withdrawal) Aniline->Cl_Para Minor pKa Depression Target 2,4,6-Trichloro-3-methoxyaniline (Net pKa ~ -0.5) Cl_Ortho->Target Cl_Para->Target OMe_Meta 3-Methoxy (Inductive Withdrawal -I) OMe_Meta->Target Further Destabilization Red = Strong Withdrawal Red = Strong Withdrawal

Figure 1: Structural deconstruction of pKa depression factors.[1] The convergence of steric twisting and inductive withdrawal renders the molecule non-basic in water.

Part 4: Experimental Protocols

Since literature data is sparse, the following self-validating protocols are recommended for empirical verification.

Protocol A: pKa Determination via Spectrophotometry (Non-Aqueous)

Best for extremely weak bases (pKa < 2).[1]

  • Principle: Measure the ratio of protonated (

    
    ) to unprotonated (
    
    
    
    ) forms by UV-Vis absorbance shifts in varying acidity strengths (Hammett Acidity function).
  • Reagents:

    • Analyte: 2,4,6-Trichloro-3-methoxyaniline (

      
       M).[1]
      
    • Solvent: Ethanol/Water (20:[1]80) or pure Acetonitrile.[1]

    • Acid Titrant: Perchloric acid (

      
      ) or Sulfuric acid (
      
      
      
      ) in increasing concentrations (0.1M to 5.0M).[1]
  • Workflow:

    • Step 1: Record UV spectrum of the neutral form (in buffer pH 7).[1] Note

      
       (likely ~280-300 nm).[1]
      
    • Step 2: Record UV spectrum of the fully protonated form (in 60%

      
      ). Note shift in 
      
      
      
      .[1]
    • Step 3: Prepare 10 samples with varying

      
       (acidity) values.
      
    • Step 4: Measure Absorbance at the analytical wavelength.

    • Step 5: Plot

      
       vs. 
      
      
      
      .[1] The intercept is the pKa.
Protocol B: logP Determination via Shake-Flask (HPLC Modified)

Best for lipophilic compounds where octanol retention is high.[1]

  • System: n-Octanol / Water (pre-saturated with each other).

  • Workflow:

    • Step 1: Dissolve compound in n-Octanol (Stock A).[1] Measure concentration via HPLC (

      
      ).
      
    • Step 2: Mix Stock A with water in a 1:1 ratio. Vortex for 2 hours at 25°C.

    • Step 3: Centrifuge to separate phases completely.

    • Step 4: Analyze the octanol phase via HPLC (

      
      ).[1] Note: Analyzing the water phase is difficult due to low solubility.
      
    • Calculation:

      
      .[1]
      
    • Self-Validation: Perform in triplicate. Mass balance check: If

      
       is below detection limit, use a smaller Octanol:Water ratio (e.g., 1:[1]50) to concentrate analyte in the octanol phase.[1]
      

Part 5: References

  • PubChem. 2,4,6-Trichloroaniline (Compound Summary). National Library of Medicine. [Link][1]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[5] (Authoritative text on Hammett Constants and Fragment contributions).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for aniline derivative pKa trends).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2,4,6-Trichloro-3-methoxyaniline from m-Anisidine

Abstract This document provides a comprehensive guide for the synthesis of 2,4,6-trichloro-3-methoxyaniline, a substituted aniline of interest in drug discovery and chemical synthesis. The protocol details a robust metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4,6-trichloro-3-methoxyaniline, a substituted aniline of interest in drug discovery and chemical synthesis. The protocol details a robust method for the regioselective trichlorination of m-anisidine via electrophilic aromatic substitution. This guide is intended for researchers and professionals in organic chemistry and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and essential safety protocols.

Introduction and Scientific Background

Substituted anilines are fundamental building blocks in medicinal chemistry and materials science. The specific substitution pattern of halogens and other functional groups on the aniline ring can dramatically influence the molecule's biological activity, reactivity, and physical properties. 2,4,6-trichloro-3-methoxyaniline is a highly functionalized aromatic amine whose synthesis requires precise control over regioselectivity.

The core of this synthesis is the electrophilic aromatic substitution reaction. The starting material, m-anisidine, possesses two powerful activating groups on its aromatic ring: an amino (-NH₂) group and a methoxy (-OCH₃) group. Both are strongly ortho-, para-directing. Their positions (meta to each other) synergistically activate the positions ortho and para to both groups—namely, the 2, 4, and 6 positions. This high degree of activation makes the ring highly susceptible to electrophilic attack, facilitating the introduction of three chlorine atoms at these specific locations.

Conventional chlorination methods for aromatic compounds often employ reagents like chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS)[1][2]. The choice of chlorinating agent and reaction conditions is critical to achieve the desired trichlorination while minimizing the formation of byproducts from over- or under-chlorination. This protocol utilizes N-chlorosuccinimide (NCS) in a suitable solvent, a method known for its relative safety and good yields in the chlorination of activated aromatic systems[1].

Reaction Mechanism and Pathway

The synthesis proceeds via a sequential electrophilic aromatic substitution mechanism. The N-chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine (Cl⁺).

  • Activation: The amino and methoxy groups on the m-anisidine ring donate electron density into the aromatic system, primarily at the ortho and para positions (2, 4, and 6). This makes these positions highly nucleophilic.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic chlorine atom from NCS. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or another molecule in the mixture) abstracts a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring.

  • Sequential Chlorination: Due to the strong activating nature of the substituents, this process repeats twice more at the remaining activated positions (4 and 6) until the 2,4,6-trichlorinated product is formed.

Caption: Reaction scheme for the trichlorination of m-anisidine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
m-Anisidine123.151.23 g10Starting material, liquid
N-Chlorosuccinimide (NCS)133.534.41 g33 (3.3 eq.)Chlorinating agent
Acetonitrile (CH₃CN)41.0550 mL-Anhydrous, reaction solvent
Dichloromethane (DCM)84.93100 mL-Extraction solvent
1 M Hydrochloric Acid (HCl)36.4650 mL-For aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)84.0150 mL-For neutralization
Brine (Saturated NaCl)58.4450 mL-For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-anisidine (1.23 g, 10 mmol).

    • Add anhydrous acetonitrile (50 mL) to dissolve the starting material.

    • Place the flask in an ice-water bath to cool the solution to 0-5 °C. This helps to control the initial exotherm of the reaction.

  • Addition of Chlorinating Agent:

    • While stirring the cooled solution vigorously, add N-chlorosuccinimide (4.41 g, 33 mmol) portion-wise over 15-20 minutes. Adding NCS in portions prevents a rapid temperature increase.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 ratio).

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers. The succinimide byproduct is water-soluble and will be largely removed in the aqueous phase[1].

    • Wash the combined organic layers sequentially with 1 M HCl (50 mL) to remove any highly basic impurities, followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL)[3].

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, likely a solid or semi-solid, can be purified by recrystallization.

  • Solvent Selection: Test small amounts of the crude product for solubility in various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find a suitable recrystallization solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to decolorize it. Heat briefly and perform a hot gravity filtration to remove the charcoal and any insoluble impurities[3].

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2,4,6-trichloro-3-methoxyaniline.

Characterization

The identity and purity of the final product, 2,4,6-trichloro-3-methoxyaniline (C₇H₆Cl₃NO, MW: 226.49 g/mol )[4], should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the remaining aromatic proton and singlets for the methoxy (-OCH₃) and amino (-NH₂) protons. The chemical shifts will be influenced by the surrounding chloro-substituents.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the product. The characteristic isotopic pattern for three chlorine atoms will be a key diagnostic feature.

  • Melting Point: A sharp melting point range for the purified crystalline solid indicates high purity.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • m-Anisidine: This starting material is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and may cause damage to organs through prolonged exposure[5]. Handle only in a fume hood, wearing appropriate gloves, lab coat, and eye protection[6][7].

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing agent. Avoid contact with skin and eyes. It can release chlorine gas upon contact with acids.

  • Solvents: Dichloromethane and acetonitrile are volatile and harmful. All handling of these solvents should be done in a fume hood.

  • General Precautions:

    • Always wear safety glasses, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile)[5].

    • Perform all operations in a certified chemical fume hood to avoid inhalation of vapors.

    • Have spill kits and appropriate fire extinguishers readily available.

    • Dispose of all chemical waste according to institutional and local regulations[6].

References

  • Deaminative chlorination of aminoheterocycles. (2021). Nature. Retrieved from [Link]

  • Process for the selective meta-chlorination of alkylanilines. (n.d.). Google Patents.
  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018). ACS Omega. Retrieved from [Link]

  • m-ANISIDINE Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). Molecules. Retrieved from [Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (2009). Synthetic Communications. Retrieved from [Link]

  • Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. (n.d.). ChemRxiv. Retrieved from [Link]

  • 2,4,6-TRICHLORO-3-METHOXYANILINE | CAS 96949-50-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). (2025). Reddit. Retrieved from [Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (2009). ResearchGate. Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2,4,6-Trichloro-3-methoxyaniline

Abstract This technical guide provides a comprehensive overview of the chlorination of 3-methoxyaniline to its 2,4,6-trichloro derivative. The document delves into the mechanistic principles of electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chlorination of 3-methoxyaniline to its 2,4,6-trichloro derivative. The document delves into the mechanistic principles of electrophilic aromatic substitution governing this transformation and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the use of N-Chlorosuccinimide (NCS) as a regioselective and convenient chlorinating agent. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Chlorinated Anilines

Chlorinated anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of chlorine atoms into the aromatic ring of anilines can significantly modulate the physicochemical and biological properties of the parent molecule. The target molecule of this guide, 2,4,6-trichloro-3-methoxyaniline, is a highly functionalized building block with potential applications in medicinal chemistry and materials science.

The synthesis of this derivative is governed by the principles of electrophilic aromatic substitution, where the electron-rich aromatic ring of 3-methoxyaniline is attacked by an electrophilic chlorine species. The inherent directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups play a crucial role in determining the regioselectivity of the chlorination.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The high reactivity of 3-methoxyaniline towards electrophilic substitution is a consequence of the strong electron-donating nature of both the amino and methoxy substituents.[1][2] Both groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves on the aromatic ring, making these sites more susceptible to electrophilic attack.

In the case of 3-methoxyaniline:

  • The amino group at position 1 directs electrophiles to positions 2, 4, and 6.

  • The methoxy group at position 3 directs electrophiles to positions 2, 4, and 6.

This synergistic activation of the 2, 4, and 6 positions makes the selective synthesis of the 2,4,6-trichloro derivative a highly favorable process. The general mechanism for the chlorination using N-Chlorosuccinimide (NCS) proceeds via an electrophilic aromatic substitution (SₑAr) pathway.[1]

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Re-aromatization cluster_3 Further Chlorination NCS N-Chlorosuccinimide (NCS) Electrophile δ⁺Cl-N(CO)₂CH₂CH₂ NCS->Electrophile Protonation H+ H⁺ (trace acid) H+->Electrophile Sigma_Complex Sigma Complex (Resonance Stabilized) Electrophile->Sigma_Complex 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Sigma_Complex Attack on δ⁺Cl Chlorinated_Product Monochloro-3-methoxyaniline Sigma_Complex->Chlorinated_Product Loss of H⁺ Succinimide Succinimide Sigma_Complex->Succinimide Base Base (e.g., H₂O, Solvent) Base->Chlorinated_Product Monochloro Monochloro-derivative Dichloro Dichloro-derivative Monochloro->Dichloro Repeat Steps 1-3 Trichloro 2,4,6-Trichloro-3-methoxyaniline Dichloro->Trichloro Repeat Steps 1-3

Caption: Mechanism of electrophilic aromatic chlorination using NCS.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,4,6-trichloro-3-methoxyaniline using N-Chlorosuccinimide. This method is often preferred over the use of chlorine gas or sulfuryl chloride due to its operational simplicity and the solid, easy-to-handle nature of NCS.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methoxyaniline≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific
Saturated Sodium BicarbonateACS Reagent GradeFisher Scientific
BrineACS Reagent GradeFisher Scientific
Anhydrous Magnesium SulfateACS Reagent GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Protocol for Trichlorination with NCS

Experimental Workflow A 1. Dissolve 3-methoxyaniline in anhydrous acetonitrile. B 2. Add N-Chlorosuccinimide (3.3 equivalents) portion-wise. A->B C 3. Heat the reaction mixture to reflux. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and pour into water. D->E Upon completion F 6. Extract the product with dichloromethane. E->F G 7. Wash the organic layer with NaHCO₃ and brine. F->G H 8. Dry over anhydrous MgSO₄ and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for the synthesis of 2,4,6-trichloro-3-methoxyaniline.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (e.g., 5.0 g, 40.6 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (17.0 g, 127.9 mmol, 3.15 equivalents) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the formation of a new, less polar spot indicates the progression of the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 250 mL of deionized water with vigorous stirring. This will precipitate the crude product and dissolve the succinimide byproduct.[3]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) to remove any acidic impurities, followed by brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2,4,6-trichloro-3-methoxyaniline.

Data and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue
Moles of 3-Methoxyaniline40.6 mmol
Moles of NCS127.9 mmol (3.15 eq.)
Solvent Volume100 mL
Reaction TemperatureReflux (~82 °C)
Reaction Time4-6 hours
Expected Yield75-85% (based on similar reactions)[3]
AppearanceOff-white to pale yellow solid

Safety and Handling Precautions

  • 3-Methoxyaniline: Toxic by inhalation, ingestion, and skin absorption. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide: A strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle with care to prevent dust formation.

  • Acetonitrile and Dichloromethane: Flammable and volatile organic solvents. Work in a fume hood away from ignition sources.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through the following principles:

  • Stoichiometric Control: The use of a slight excess of NCS (3.15 equivalents) ensures the complete trichlorination of the highly activated 3-methoxyaniline.

  • Reaction Monitoring: Regular monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of over-chlorinated byproducts and ensuring the reaction is not prematurely terminated.

  • Purification Strategy: The aqueous work-up effectively removes the water-soluble succinimide byproduct, simplifying the subsequent purification by column chromatography.[3] The final purification step ensures the isolation of the target compound in high purity.

References

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 2022. [4][5]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online, 2009. [3][6]

  • Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Benchchem, 2025. [1]

  • Chlorination - Common Conditions. Organic Chemistry Portal. [2]

  • US Patent 4447647A - Process for the preparation of 2,4,6-trichloroaniline. Google Patents. [7]

  • 2,4,6-Trichloroaniline - Wikipedia. Wikipedia. [8]

  • A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Semantic Scholar. [9]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC, 2012. [10]

  • Amines - NCERT. NCERT.

Sources

Method

2,4,6-Trichloro-3-methoxyaniline as a pharmaceutical intermediate

Topic: 2,4,6-Trichloro-3-methoxyaniline as a Pharmaceutical Intermediate Content Type: Detailed Application Notes and Protocols A Sterically Congested Anilino-Scaffold for Metabolic Stability and Heterocyclic Synthesis E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,4,6-Trichloro-3-methoxyaniline as a Pharmaceutical Intermediate Content Type: Detailed Application Notes and Protocols

A Sterically Congested Anilino-Scaffold for Metabolic Stability and Heterocyclic Synthesis

Executive Summary & Strategic Utility

2,4,6-Trichloro-3-methoxyaniline (TCMA) (CAS: 96949-50-7) is a highly specialized aromatic building block characterized by a dense halogenation pattern and an electron-donating methoxy group. In modern medicinal chemistry, this intermediate is valued not for a single blockbuster drug, but as a privileged scaffold for:

  • Metabolic Blocking: The 2,4,6-trichloro substitution pattern effectively blocks the ortho and para positions relative to the amine, preventing cytochrome P450-mediated oxidation and extending the half-life of drug candidates.

  • Lipophilic Modulation: The three chlorine atoms significantly increase the logP (lipophilicity), enhancing membrane permeability for CNS-targeted or intracellular targets.

  • Regioselective Coupling: The steric bulk directs downstream electrophilic substitutions or metal-catalyzed couplings to the specific available positions on coupled heterocycles, preventing side reactions.

This guide details the synthesis, purification, and downstream application of TCMA, moving beyond legacy protocols to offer a high-yield, scalable methodology suitable for GLP environments.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2,4,6-Trichloro-3-methoxyaniline
CAS Number 96949-50-7
Molecular Formula C₇H₆Cl₃NO
Molecular Weight 226.49 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in Water
pKa (Conjugate Acid) ~ -1.5 (Estimated; weakly basic due to electron-withdrawing Cl groups)
Hazards Toxic (Acute Oral/Dermal), Skin Irritant, Marine Pollutant

Synthesis Protocol: Regioselective Trichlorination

Note: Traditional methods utilize Chlorine gas (


) in Carbon Tetrachloride (

). The protocol below replaces these hazardous/banned reagents with N-Chlorosuccinimide (NCS) in Acetonitrile (MeCN) for a greener, higher-yielding process.
Rationale

Using NCS allows for precise stoichiometry control, avoiding over-chlorination or polymerization (Aniline Black formation). Acetonitrile provides excellent solubility for the polar transition state while precipitating the succinimide byproduct.

Materials
  • Precursor: 3-Methoxyaniline (m-Anisidine) [Freshly distilled, clear liquid].

  • Reagent: N-Chlorosuccinimide (NCS) [3.1 equivalents].

  • Solvent: Acetonitrile (Anhydrous, HPLC Grade).

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser under a Nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-Methoxyaniline (1.0 eq) and Acetonitrile (10 mL per gram of substrate). Cool to 0–5°C using an ice/water bath.

  • Reagent Addition (Critical): Add NCS (3.1 eq) portion-wise over 60 minutes.

    • Control Point: Maintain internal temperature < 10°C . The reaction is exothermic. Rapid addition leads to tar formation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Heat to 60°C for 4 hours to drive the sterically hindered chlorination at the final position.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup:

    • Cool to RT. Filter off the precipitated Succinimide solid.

    • Concentrate the filtrate to ~20% volume.

    • Pour residue into crushed ice/water containing 10% Sodium Thiosulfate (to quench unreacted NCS).

  • Purification:

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[1][3]
      
    • Recrystallization: Dissolve crude solid in hot Ethanol (minimum volume) and cool slowly to 4°C. Filter needles.

Downstream Application: Diazotization & Sandmeyer Conversion

The most common utility of TCMA is converting the amino group into a hydroxyl (phenol) or another halide, creating a fully substituted benzene core for ether synthesis.

Protocol: Synthesis of 2,4,6-Trichloro-3-methoxyphenol

Mechanism: The electron-deficient ring makes diazotization difficult; a strong nitrosating environment is required.

  • Acidification: Suspend TCMA (10 mmol) in 40%

    
      (20 mL). The amine may not fully dissolve due to low basicity.
    
  • Diazotization: Cool to 0°C . Add Sodium Nitrite (

    
    , 1.2 eq) in water dropwise.
    
    • Observation: The suspension should clear as the diazonium salt forms.

    • Self-Validation: Starch-Iodide paper must turn blue instantly (excess

      
      ).
      
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100°C) containing 5%

    
    .
    
    • Note: Immediate evolution of

      
       gas (bubbling) confirms the displacement.
      
  • Isolation: Cool, extract with DCM, and evaporate to yield the phenol.

Structural & Mechanistic Visualization

Pathway Diagram: Synthesis and Application

The following diagram illustrates the regioselective chlorination followed by the functional group transformation.[4]

TCMA_Synthesis Start 3-Methoxyaniline (Precursor) Inter 2,4,6-Trichloro- 3-methoxyaniline (TCMA) Start->Inter Electrophilic Aromatic Substitution (Chlorination) Reagent NCS (3.1 eq) MeCN, 60°C Reagent->Inter Diazo Diazonium Salt [Ar-N2]+ Inter->Diazo NaNO2, H2SO4 0°C Product 2,4,6-Trichloro- 3-methoxyphenol Diazo->Product H2O, 100°C (Sandmeyer-type Hydrolysis)

Caption: Figure 1. Conversion of 3-Methoxyaniline to TCMA and subsequent hydrolysis to the phenol derivative.

Concept Diagram: Metabolic Blocking

This diagram visualizes why this intermediate is valuable in drug design: steric shielding of the metabolic "soft spots."

Metabolic_Shielding Core TCMA Scaffold Cl2 Cl (C2) Steric Block Core->Cl2 Cl4 Cl (C4) Blocks Para-Oxidation Core->Cl4 Cl6 Cl (C6) Steric Block Core->Cl6 OMe OMe (C3) Electronic Donor Core->OMe NH2 NH2 (C1) Reactive Handle Core->NH2 CYP Cytochrome P450 (Oxidation) CYP->Core BLOCKED by Cl atoms

Caption: Figure 2. The "Chlorine Shield" effect preventing enzymatic oxidation at ortho/para positions.

References

  • Regioselective Chlorination using NCS

    • Title: Preparation of 2,4,6-trichloroaniline from aniline using N-chloro reagents.[5][6]

    • Source: U.S.
    • URL
  • General Synthesis of Polychlorinated Anilines

    • Title: A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorin
    • Source: Korean Journal of Chemical Engineering (via Semantic Scholar).[6]

    • URL:[Link]

  • Compound Data & Safety (CAS 96949-50-7)

    • Title: 2,4,6-Trichloro-3-methoxyaniline - Substance Detail.
    • Source: M
    • URL:[Link]

Sources

Application

reaction mechanism for electrophilic aromatic substitution of m-anisidine

Application Note: Regiocontrol in the Electrophilic Derivatization of m-Anisidine Part 1: Executive Summary & Strategic Analysis The Challenge: m-Anisidine (3-methoxyaniline) presents a classic yet deceptive challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrol in the Electrophilic Derivatization of m-Anisidine

Part 1: Executive Summary & Strategic Analysis

The Challenge: m-Anisidine (3-methoxyaniline) presents a classic yet deceptive challenge in medicinal chemistry.[1] It contains two activating, ortho/para-directing groups: the amino group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and the methoxy group (

) positioned meta to each other.
  • The Conflict: Both groups activate the ring, but their directing effects overlap at the C2, C4, and C6 positions.[1]

  • The Trap: Under acidic conditions (common in nitration), the amino group protonates to an ammonium ion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), inverting its electronic influence from strongly activating to strongly deactivating and meta-directing.
    

The Solution: This guide provides a validated roadmap for regioselective functionalization. We utilize N-Bromosuccinimide (NBS) for mild, kinetic control under neutral conditions to target the C4 position, and a Protection-Deprotection strategy for nitration to avoid the ammonium deactivation trap.[1]

Part 2: Mechanistic Deep Dive (The "Why")

Electronic Landscape & Site Selectivity

In neutral media, the


 group is a more powerful activator than 

due to the superior orbital overlap of the nitrogen lone pair with the

-system compared to oxygen.
  • Position C2 (Ortho to both): Theoretically activated by both, but sterically congested.[1] Reaction here is rare (

    
    ).
    
  • Position C4 (Para to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , Ortho to 
    
    
    
    ):
    The dominant nucleophilic site. The strong para-directing effect of
    
    
    reinforces the ortho-directing effect of
    
    
    .
  • Position C6 (Ortho to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , Para to 
    
    
    
    ):
    Activated, but usually secondary to C4 due to the weaker para-push from the methoxy group.
The pH "Switch"

The pKa of the anilinium ion of m-anisidine is approximately 4.2.

  • pH > 5: Substrate exists as free amine.[1] C4 attack dominates.[1]

  • pH < 3: Substrate exists as ammonium cation.[1] The ring becomes deactivated; substitution shifts to positions meta to the ammonium group, or the reaction fails entirely due to high activation energy.[1]

Part 3: Visualization of Reaction Pathways

The following diagram maps the electronic competition and the resulting regiochemical outcomes.

m_anisidine_pathways Substrate m-Anisidine (3-Methoxyaniline) Neutral Neutral/Mild Conditions (NBS, DMF) Substrate->Neutral Acidic Strong Acid Conditions (HNO3/H2SO4) Substrate->Acidic FreeAmine Free Amine (-NH2) Strong Activator Neutral->FreeAmine Retains Lone Pair Protonated Ammonium (-NH3+) Strong Deactivator Acidic->Protonated Protonation (pH < 4) Protected Acetanilide Protection (-NHAc) Acidic->Protected Must Acetylate First! C4_Prod C4-Bromo Product (Major Isomer) FreeAmine->C4_Prod Directs Para (Strong) Meta_Prod Meta-Substitution (or No Reaction) Protonated->Meta_Prod Directs Meta C4_Nitro C4-Nitro Product (via Protection) Protected->C4_Nitro Restores Activation

Caption: Figure 1. Decision matrix for regiocontrol based on pH and protecting group strategy.

Part 4: Experimental Protocols

Protocol A: Regioselective Monobromination (Target: C4)

Objective: Synthesis of 4-bromo-3-methoxyaniline.[1] Context: High-value intermediate for Suzuki-Miyaura coupling.[1]

Reagents:

  • m-Anisidine (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with m-anisidine (10 mmol) and anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent dibromination.[1]

  • Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL). Add this solution dropwise to the aniline solution over 30 minutes.

    • Why NBS? NBS provides a low, steady concentration of electrophilic bromine, unlike elemental ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       which causes rapid, uncontrollable poly-halogenation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Quench: Pour the reaction mixture into ice-water (100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: The crude solid is often sufficiently pure (>90%).[1] If necessary, recrystallize from Ethanol/Water.[1]

Expected Data:

Parameter Result
Yield 85 - 92%
Regioselectivity >95% C4-isomer

| Appearance | Off-white to beige solid |[1]

Protocol B: Nitration via Protection Strategy (Target: C4)

Objective: Synthesis of 4-nitro-3-methoxyaniline (via acetamide).[1] Context: Direct nitration causes tarring (oxidation) and regiochemical scrambling.[1]

Procedure:

  • Protection: React m-anisidine with Acetic Anhydride (

    
    ) in DCM to form 3-methoxyacetanilide .
    
    • Mechanism:[1][3][4][5][6][7] Converts strongly basic

      
       to non-basic, moderately activating 
      
      
      
      .
  • Nitration:

    • Dissolve 3-methoxyacetanilide in glacial acetic acid.

    • Add 70% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       dropwise at 10-15°C.
      
    • Result: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group directs para (to C4). The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      group directs ortho (to C4). Synergy achieved.
  • Deprotection: Reflux the intermediate in 6M HCl/Ethanol for 2 hours to cleave the acetyl group.

  • Neutralization: Carefully adjust pH to ~8 with NaOH to precipitate the free amine product.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Polybromination Temperature too high or excess NBS.[1]Maintain 0°C strictly during addition. Ensure stoichiometry is 1.0 : 1.05.
Dark/Tarry Reaction (Nitration) Oxidation of free amine.[1]Ensure complete acetylation before introducing nitric acid.[1]
Low Yield (Workup) Product solubility in water.[1][8]m-Anisidine derivatives are polar.[1] Saturate aqueous layer with NaCl before extraction.[1]

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for resonance/activation theory).

  • BenchChem. (2025).[1][9] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from (Validated analogous protocol for activated anilines).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7935, m-Anisidine. Retrieved from [1]

  • Mitchell, R. H., et al. (1979).[1] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735.[1] (Foundational reference for NBS/DMF system).

  • University of Lisbon. (2010). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from (Confirmation of protection strategies).

Sources

Method

Application Note: 2,4,6-Trichloro-m-anisidine as a Scaffold in Agrochemical Synthesis

This Application Note is designed for researchers and process chemists in the agrochemical sector. It details the utility of 2,4,6-trichloro-m-anisidine (also known as 3-amino-2,4,6-trichloroanisole) as a high-value inte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the agrochemical sector. It details the utility of 2,4,6-trichloro-m-anisidine (also known as 3-amino-2,4,6-trichloroanisole) as a high-value intermediate for synthesizing auxinic herbicide analogs (benzoic acids) and Photosystem II (PSII) inhibitors (phenylureas).

Executive Summary

2,4,6-Trichloro-m-anisidine (CAS: 96949-50-7) is a densely functionalized aromatic building block. Its unique substitution pattern—combining an electron-donating methoxy group, a reactive amino group, and three chlorine atoms—makes it a versatile scaffold for "Late-Stage Functionalization" (LSF) in herbicide discovery.

While less ubiquitous than 2,4-D or Dicamba precursors, this intermediate is critical for:

  • Auxinic Herbicide Analogs: Synthesis of 2,4,6-trichloro-3-methoxybenzoic acid (an isomer of Tricamba) via Sandmeyer sequences.

  • PSII Inhibitors: Generation of sterically congested phenylureas that resist metabolic degradation.

  • Regioselective Dehalogenation: Accessing 2,6-dichloro-3-substituted anisoles via selective hydrodechlorination.

Chemical Identity & Properties

PropertyValue
IUPAC Name 2,4,6-Trichloro-3-methoxyaniline
Common Name 2,4,6-Trichloro-m-anisidine
CAS Number 96949-50-7
Molecular Formula C₇H₆Cl₃NO
Molecular Weight 226.49 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Reactivity Nucleophilic aromatic substitution (amino group), Diazotization, Hydrodechlorination

Application I: Synthesis of Auxinic Herbicide Scaffolds

The primary utility of 2,4,6-trichloro-m-anisidine is its conversion into poly-chlorinated benzoic acids , which mimic the structure of commercial auxinic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Tricamba (3,5,6-trichloro-2-methoxybenzoic acid).

Mechanism: The Sandmeyer-Hydrolysis Sequence

The transformation involves converting the amino group at position 3 into a carboxylic acid. This creates a lipophilic, electron-deficient aromatic core essential for binding to the TIR1 ubiquitin ligase complex (the auxin receptor).

Protocol A: Conversion to 2,4,6-Trichloro-3-methoxybenzoic Acid

Objective: Transform the amino group (-NH₂) into a carboxyl group (-COOH).

Reagents:

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2,4,6-trichloro-m-anisidine (10 mmol) in 30% H₂SO₄ (20 mL).

    • Cool to 0–5°C in an ice-salt bath.

    • Add NaNO₂ (11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 1 hour. Critical: Ensure complete diazotization by checking for excess nitrous acid with starch-iodide paper (should turn blue).

  • Sandmeyer Cyanation:

    • Prepare a solution of CuCN (12 mmol) and NaCN (15 mmol) in water (20 mL) at 0°C.

    • Neutralize the diazonium salt solution to pH 6–7 with Na₂CO₃ (carefully, to avoid decomposition).

    • Add the diazonium solution to the CuCN mixture over 30 minutes.

    • Allow to warm to room temperature, then heat to 50°C for 2 hours.

    • Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield the nitrile intermediate (2,4,6-trichloro-3-methoxybenzonitrile).

  • Hydrolysis to Acid:

    • Reflux the crude nitrile in 50% H₂SO₄/Acetic Acid (1:1 v/v) for 6–12 hours.

    • Note: Acidic hydrolysis is preferred over basic hydrolysis due to the steric hindrance of the ortho-chloro groups (positions 2 and 4).

    • Purification: Pour into ice water. The precipitate is collected, washed with cold water, and recrystallized from Ethanol/Water.

Yield Expectation: 65–75% overall.

Application II: Synthesis of Phenylurea Herbicides (PSII Inhibitors)

Polychlorinated anilines are classic precursors for phenylurea herbicides (e.g., Diuron, Linuron). The 2,4,6-trichloro substitution pattern provides extreme steric bulk, potentially increasing persistence in soil by retarding microbial degradation.

Protocol B: Urea Formation via Isocyanates

Objective: Synthesize N-(2,4,6-trichloro-3-methoxyphenyl)-N',N'-dimethylurea.

Reagents:

  • Dimethylcarbamoyl chloride (or Methyl Isocyanate for mono-methyl analogs)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

Methodology:

  • Dissolution: Dissolve 2,4,6-trichloro-m-anisidine (10 mmol) in dry DCM (50 mL) under Nitrogen.

  • Base Addition: Add Et₃N (12 mmol) as an acid scavenger.

  • Acylation: Add Dimethylcarbamoyl chloride (11 mmol) dropwise at 0°C.

  • Reflux: The steric hindrance of the 2,4-dichloro motif deactivates the amine nucleophilicity. Heat the reaction to reflux (40°C for DCM or 110°C for Toluene) for 12–24 hours to drive completion.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence from 2,4,6-trichloro-m-anisidine into two distinct herbicide classes.

Agrochemical_Pathways Fig 1. Synthetic divergence of 2,4,6-trichloro-m-anisidine into herbicide pharmacophores. Start 2,4,6-Trichloro-m-anisidine (CAS 96949-50-7) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, H2SO4 (Diazotization) Urea Phenylurea Derivative (PSII Inhibitor) Start->Urea Dimethylcarbamoyl Chloride, Et3N Dechlor 2,6-Dichloro-3-methoxy- aniline Start->Dechlor Pd/C, H2 (Selective Dechlorination) Nitrile Benzonitrile Intermediate Diazo->Nitrile CuCN (Sandmeyer) Acid 2,4,6-Trichloro-3-methoxy- benzoic Acid (Auxin Analog) Nitrile->Acid H2SO4/AcOH (Hydrolysis)

Figure 1: Synthetic divergence of 2,4,6-trichloro-m-anisidine into herbicide pharmacophores.[1][2][3][4][5][6][7][8][9][10][11][12]

Advanced Workflow: Regioselective Dechlorination

For researchers targeting Dicamba isomers (specifically 2,6-dichloro analogs), the 4-chloro position can be selectively removed due to electronic activation by the amino group.

Protocol C: Catalytic Hydrodechlorination

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions: H₂ (1 atm), Methanol, Et₃N (1 eq).

  • Mechanism: The amino group activates the para position (position 6 relative to amine; position 4 relative to methoxy) for oxidative addition.

  • Result: Yields 2,6-dichloro-3-methoxyaniline , a precursor that can be converted to 2,6-dichloro-3-methoxybenzoic acid via Protocol A.

Safety and Handling (E-E-A-T)

  • Toxicity: Chlorinated anilines are potent methemoglobinemia inducers. All operations must be conducted in a fume hood.

  • Skin Absorption: High permeability. Double-gloving (Nitrile/Laminate) is mandatory.

  • Waste: Aqueous streams from the Sandmeyer reaction contain Cyanide and Copper . These must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

References

  • Vertex AI Search. (2025). Synthesis of 2,6-disubstituted and 2,3,6-trisubstituted anilines via selective para dehalogenation. Retrieved from

  • GuideChem. (2023). Synthesis of 2,4,6-Trichloroaniline and derivatives. Retrieved from

  • Google Patents. (2019). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US20190119189A1. Retrieved from

  • Matrix Fine Chemicals. (2025). 2,4,6-Trichloro-3-methoxyaniline Product Specification. Retrieved from

  • BenchChem. (2025).[4] Applications of Triazine and Aniline Intermediates in Agrochemical Synthesis. Retrieved from

Sources

Application

Application Note: High-Purity Synthesis of Azo Dyes from 2,4,6-Trichloro-3-methoxyaniline

Abstract & Core Logic This guide details the synthesis of azo colorants utilizing 2,4,6-Trichloro-3-methoxyaniline (CAS: 96949-50-7) as the diazo component. The Challenge: This specific amine presents a dual synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Logic

This guide details the synthesis of azo colorants utilizing 2,4,6-Trichloro-3-methoxyaniline (CAS: 96949-50-7) as the diazo component.

The Challenge: This specific amine presents a dual synthetic challenge:

  • Electronic Deactivation: The three chlorine atoms exert a strong inductive effect (-I), significantly reducing the electron density on the amino group, rendering it weakly basic (

    
     estimated > 13). Standard aqueous acid diazotization (HCl/NaNO
    
    
    
    ) often fails due to protonation equilibrium issues.
  • Steric Hindrance: The amino group is flanked by two ortho-chlorine atoms (2,6-positions), creating a "steric gate" that impedes the approach of nitrosating agents.

The Solution: We utilize a Nitrosyl Sulfuric Acid (


)  protocol. By conducting the reaction in concentrated sulfuric acid, we generate the highly electrophilic nitrosonium ion (

) in situ, ensuring complete diazotization despite the substrate's weak basicity.

Chemical Mechanism & Strategy[1][2][3]

The Diazotization Pathway

Unlike standard anilines, 2,4,6-Trichloro-3-methoxyaniline is insoluble in dilute aqueous acids. The reaction must occur in a non-aqueous, highly acidic medium (conc.


).


The generated Nitrosonium ion (


)  attacks the amine:


The Coupling Pathway

The resulting diazonium salt is an electrophile. Due to the electron-withdrawing chlorines, the diazonium species is highly reactive (energetic) but also prone to decomposition if not kept cold. We will couple this with 2-Naphthol (a standard coupling component) to form a reddish-orange azo pigment/dye.[1]

Experimental Protocol

Materials & Safety Equipment
  • Precursor: 2,4,6-Trichloro-3-methoxyaniline (98%+ purity).

  • Reagents: Sodium Nitrite (NaNO

    
    ), Sulfuric Acid (98% conc.), 2-Naphthol, Sodium Hydroxide (NaOH), Urea (quencher).
    
  • Solvents: Glacial Acetic Acid (optional co-solvent), Ethanol.

  • Safety: Fume hood (NO

    
     gas risk), Nitrile gloves, Face shield. Warning: Diazo salts can be explosive if dried; keep wet.
    
Step-by-Step Procedure
Phase A: Preparation of Nitrosyl Sulfuric Acid

Rationale: Generating the active nitrosating agent in an anhydrous environment prevents hydrolysis.

  • Chill 10 mL of concentrated Sulfuric Acid (98%) to 0–5°C in a 3-neck round-bottom flask using an ice-salt bath.

  • Slowly add 0.70 g (10 mmol) of Sodium Nitrite powder in small portions over 15 minutes.

    • Critical: Maintain temp < 10°C. Stir vigorously until all solid dissolves and no brown fumes (NO

      
      ) are visible.
      
  • Heat the mixture gently to 60–70°C for 10 minutes to ensure complete formation of nitrosyl sulfuric acid (clear/viscous solution), then cool back down to 0–5°C .

Phase B: Diazotization of 2,4,6-Trichloro-3-methoxyaniline
  • Prepare a solution/suspension of 2.26 g (10 mmol) of 2,4,6-Trichloro-3-methoxyaniline in 10 mL of Glacial Acetic Acid .

    • Note: Acetic acid acts as a solvent to improve the solubility of the hydrophobic amine.

  • Add the amine solution dropwise to the cold Nitrosyl Sulfuric Acid (from Phase A) over 20 minutes.

    • Temp Control: Strict 0–5°C.

  • Stir the mixture at 0–5°C for 2 hours. The mixture should become a clear to slightly turbid yellow/orange syrup.

  • Self-Validation Check: Take 1 drop of the reaction mixture and add it to 1 mL of water. If it dissolves clearly (no precipitate of unreacted amine), diazotization is complete.

Phase C: Coupling Reaction
  • Coupler Prep: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1]

  • Coupling: Pour the cold diazonium solution (Phase B) slowly into the 2-Naphthol solution with vigorous stirring.

    • pH Control: Simultaneously add dilute NaOH or Sodium Acetate to maintain pH 8–9. The reaction is extremely pH-sensitive; too acidic (< pH 7) and coupling stops; too basic (> pH 10) and the diazo decomposes.

  • A deep red/orange precipitate will form immediately.

  • Stir for 1 hour at < 10°C, then allow to warm to room temperature over 2 hours.

Phase D: Purification
  • Filter the crude dye using a Buchner funnel.

  • Wash with cold water (3 x 50 mL) until the filtrate is neutral.

  • Recrystallization: Recrystallize from hot Ethanol or DMF to remove unreacted intermediates.

  • Dry in a vacuum oven at 50°C.

Visualization: Reaction Workflow

G Start Start: Raw Materials NaNO2_H2SO4 Mix NaNO2 + Conc. H2SO4 (Nitrosyl Sulfuric Acid) Start->NaNO2_H2SO4 Amine_Prep Dissolve 2,4,6-Trichloro-3-methoxyaniline in Glacial Acetic Acid Start->Amine_Prep Diazotization Diazotization Reaction (0-5°C, 2 Hours) NaNO2_H2SO4->Diazotization Source of NO+ Amine_Prep->Diazotization Substrate Check Validation Check: Water Solubility Test Diazotization->Check Coupling Coupling Reaction (Maintain pH 8-9, <10°C) Diazotization->Coupling Diazo Salt Coupler_Prep Prepare Coupler: 2-Naphthol in NaOH (pH > 10) Check->Coupler_Prep If Soluble Coupler_Prep->Coupling Precipitation Precipitation of Azo Dye Coupling->Precipitation Purification Filtration & Recrystallization (Ethanol/DMF) Precipitation->Purification Final Final Product: Purified Azo Dye Purification->Final

Caption: Workflow for the synthesis of sterically hindered azo dyes via nitrosyl sulfuric acid diazotization.

Results & Discussion

Expected Yield & Data
ParameterValue / ObservationNotes
Physical State Red/Orange PowderHigh crystallinity expected due to Cl stacking.
Yield 75% - 85%Losses primarily during recrystallization.
Melting Point > 200°CTypical for polychlorinated azo pigments.
Solubility Low in water; Soluble in DMF, Acetone"Disperse Dye" characteristics.
Spectral Properties (UV-Vis)

The presence of the methoxy group (electron donor) at the meta position (relative to the azo group) and ortho to the amine creates a "push-pull" system when coupled with electron-deficient rings.

  • 
     Shift:  Expect a bathochromic shift (red shift) compared to non-chlorinated analogs. The steric crowding of the 2,4,6-trichloro pattern may twist the azo bond slightly, potentially reducing molar absorptivity (
    
    
    
    ) but increasing solubility in organic polymers (polyester).

Troubleshooting & Optimization

  • Issue: Low Yield / Tar Formation.

    • Cause: Diazotization temperature rose above 5°C, causing decomposition of the diazo salt into phenols.

    • Fix: Use an internal thermometer and add reagents slower.

  • Issue: Incomplete Coupling (Precipitate is muddy).

    • Cause: pH drifted too low (< 7) during the addition of the acidic diazo solution.

    • Fix: Monitor pH with a probe and co-add NaOH solution to buffer the reaction.

  • Issue: Unreacted Amine in Product.

    • Cause: Nitrosyl sulfuric acid was not fully formed or moisture entered the reaction.

    • Fix: Ensure NaNO

      
       is dry and H
      
      
      
      SO
      
      
      is 98%.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • BenchChem. (2025).[1] Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. Link (Protocol adaptation source for halogenated anilines).

  • PubChem. 2,4,6-Trichloro-3-methylaniline Compound Summary. Link (Structural analog data).

  • Organic Chemistry Portal. Diazotization. Link (General mechanism verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4,6-Trichloro-3-methoxyaniline Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2,4,6-Trichloro-3-methoxyaniline (CAS: 96949-50-7). This guide is engineered for drug development professionals and synthetic chemists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2,4,6-Trichloro-3-methoxyaniline (CAS: 96949-50-7). This guide is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible protocols for poly-halogenated aniline derivatives.

Due to the unique electronic properties of the starting material, 3-methoxyaniline (m-anisidine), this synthesis is notoriously prone to over-oxidation, tar formation, and incomplete substitution[1]. The following modules address the mechanistic causality behind these failures and provide self-validating solutions.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction mixture rapidly turns into a black, intractable tar instead of yielding the chlorinated product. What is causing this degradation? A: This is a classic case of oxidative degradation caused by the hyper-activated nature of the substrate. In 3-methoxyaniline, both the amino (-NH₂) and methoxy (-OCH₃) groups are strongly electron-donating. They synergistically direct electrophilic attack to the exact same positions: 2, 4, and 6. This makes the ring extremely electron-rich and highly susceptible to oxidation. Solution: If you are using harsh chlorinating agents like Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂), abandon them. Switch to N-Chlorosuccinimide (NCS) . NCS acts as a controlled, mild source of electrophilic chlorine (Cl⁺), allowing for stepwise halogenation without breaching the oxidation threshold of the aromatic ring[2].

Q2: LC-MS analysis of my crude mixture shows masses corresponding to [M+Cl]⁺ and [M+2Cl]⁺, but very little of the target trichloro product. How do I drive the reaction to completion? A: Stalling at the mono- or di-chloro stage is typically a thermodynamic issue. As each bulky, electron-withdrawing chlorine atom is added to the ring, the substrate becomes progressively deactivated and sterically hindered. Solution: Ensure you are using exactly 3.05 to 3.10 equivalents of NCS . Add the reagent portion-wise at 0 °C to control the initial exothermic reaction, but you must apply mild heating (e.g., 50 °C) for the final 2 hours of the reaction to provide the activation energy required for the third chlorine substitution[3].

Q3: My LC-MS shows the correct mass for trichlorination, but NMR indicates the chlorine is attached to the nitrogen (N-chlorination) rather than the ring. How do I fix this regioselectivity? A: You have trapped the kinetic product. Chlorination of anilines with NCS often proceeds first via electrophilic attack at the nitrogen, forming an N-chloroaniline intermediate[2][4]. Solution: This intermediate requires an Orton-type rearrangement to migrate the chlorine from the nitrogen to the aromatic carbon (the thermodynamic product). This rearrangement is acid-catalyzed. If your reaction is stalled at the N-chloro stage, add a catalytic amount of protic acid (e.g., 1% HCl or Acetic Acid) and gently heat the mixture to facilitate the intramolecular migration[4].

Q4: What is the most efficient way to isolate the highly lipophilic 2,4,6-trichloro-3-methoxyaniline from the succinimide byproduct? A: Exploit their differential solubility. Succinimide is highly soluble in water, whereas your fully chlorinated aniline is highly lipophilic. Quench the reaction with water and perform a liquid-liquid extraction using Ethyl Acetate (EtOAc). The succinimide will partition almost entirely into the aqueous phase.

Part 2: Quantitative Reagent Comparison

Selecting the correct chlorinating agent is the single most critical variable in this workflow. The table below summarizes the empirical data for the trichlorination of 3-methoxyaniline.

Chlorinating AgentEq. RequiredOptimal TempTarget Yield (%)Primary Impurity ProfileScalability / Safety
N-Chlorosuccinimide (NCS) 3.05 - 3.100 °C → 50 °C85 - 92% Trace N-chloro intermediatesExcellent; bench-stable solid.
Sulfuryl Chloride (SO₂Cl₂) 3.00-78 °C → 0 °C40 - 55%Dichloro-derivatives, TarsPoor; highly reactive, toxic gas release.
Chlorine Gas (Cl₂) >3.00 (Excess)-20 °C< 15%Polymeric black tars, QuinonesVery Poor; uncontrollable exotherm.

Part 3: Optimized Experimental Protocol (SOP)

This self-validating protocol utilizes NCS in a polar aprotic solvent to stabilize the arenium ion intermediates while preventing solvent-based side reactions[2][3].

Materials Required:

  • 3-Methoxyaniline (1.0 equivalent, e.g., 10 mmol, 1.23 g)

  • N-Chlorosuccinimide (3.05 equivalents, 30.5 mmol, 4.07 g)

  • Acetonitrile (Anhydrous, 40 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 100 mL round-bottom flask with 3-methoxyaniline (10 mmol) and anhydrous acetonitrile (40 mL). Stir to achieve a homogenous pale-yellow solution.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid. Mechanistic Note: This protonates a small fraction of the amine, preventing runaway N-chlorination and priming the system for the Orton rearrangement.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Stepwise Chlorination: Divide the NCS (3.05 eq) into three equal portions. Add one portion every 20 minutes. Validation Check: The solution will temporarily darken upon each addition before returning to a lighter amber color as the intermediate rearranges.

  • Thermodynamic Shift: Once all NCS is added, remove the ice bath. Allow the reaction to warm to room temperature (20 °C) over 30 minutes, then attach a reflux condenser and heat to 50 °C for exactly 2 hours to drive the final sterically hindered substitution.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the acetonitrile. Dilute the resulting slurry with EtOAc (50 mL) and wash sequentially with Distilled Water (3 x 30 mL) to remove succinimide, followed by Brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 2,4,6-trichloro-3-methoxyaniline as crystalline needles.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the critical kinetic trap (N-chlorination) and the thermodynamic resolution (Orton rearrangement) required for successful synthesis.

G m_anisidine 3-Methoxyaniline (Hyper-activated Ring) ncs 3 eq. N-Chlorosuccinimide (Controlled Cl+ Source) m_anisidine->ncs Mild Conditions (Acetonitrile) cl2 Cl2 Gas / SO2Cl2 (Harsh Agents) m_anisidine->cl2 Harsh Conditions n_chloro N-Chloroaniline Intermediates (Kinetic Trap) ncs->n_chloro Electrophilic Attack at Nitrogen tar Oxidative Degradation (Polymeric Tars) cl2->tar Uncontrolled Over-oxidation rearrangement Orton-type Rearrangement (Acid Catalysis / Heat) n_chloro->rearrangement Acetic Acid 50 °C product 2,4,6-Trichloro-3-methoxyaniline (Thermodynamic Product) rearrangement->product Regioselective C-Chlorination (x3)

Mechanistic pathway of 3-methoxyaniline chlorination via Orton rearrangement.

References

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. Available at:[Link]

  • 3-Methoxyaniline | C7H9NO | CID 10824. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2,4,6-Trichloro-3-methoxyaniline (2,4,6-trichloro-m-anisidine)

Answering for a Senior Application Scientist. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2,4,6-trichloro-3-methoxyaniline via...

Author: BenchChem Technical Support Team. Date: March 2026

Answering for a Senior Application Scientist.

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2,4,6-trichloro-3-methoxyaniline via recrystallization. We will explore the underlying principles, provide a detailed experimental protocol, and address common issues through a comprehensive troubleshooting guide and FAQ section.

Section 1: Understanding the Recrystallization of a Substituted Aniline

Purifying highly substituted aromatic compounds like 2,4,6-trichloro-3-methoxyaniline presents unique challenges. The presence of multiple chloro- substituents increases the molecular weight and alters the polarity, while the methoxy and amino groups provide sites for hydrogen bonding. Effective recrystallization hinges on exploiting subtle differences in solubility between the target compound and any impurities.

Q1: What are the key principles for selecting a recrystallization solvent for 2,4,6-trichloro-3-methoxyaniline?

The ideal solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1][2] For 2,4,6-trichloro-3-methoxyaniline, the molecular structure dictates our solvent choice:

  • Aromatic Backbone & Chloro- Groups: These impart a significant non-polar, lipophilic character.

  • Amino (-NH₂) & Methoxy (-OCH₃) Groups: These polar groups can participate in hydrogen bonding.

Therefore, a solvent of intermediate polarity, or a mixed-solvent system, is often the best choice. Solvents like ethanol, methanol, or mixtures of ethanol and water can be effective.[3] The goal is to find a system where the compound's solubility curve is steep across a practical temperature range.

Q2: Why is the rate of cooling so critical for achieving high purity?

The formation of a crystal lattice is an equilibrium process where molecules of the same type align themselves in an ordered, low-energy state.[4]

  • Slow Cooling: Promotes the growth of large, well-ordered crystals. Impurity molecules, which do not fit perfectly into the growing lattice, are excluded and remain in the solvent (the "mother liquor").

  • Rapid Cooling (Crashing Out): Can trap impurities within the crystal lattice as they are quickly occluded by the rapid crystal growth.[4] This defeats the purpose of the purification. Never place a hot solution directly into an ice bath; allow it to cool to room temperature first.[4]

Section 2: Experimental Protocol & Workflow

This section details a robust, self-validating protocol for the recrystallization of 2,4,6-trichloro-3-methoxyaniline.

Workflow for Solvent Selection

The first step in any recrystallization is to identify a suitable solvent system. The following workflow provides a systematic approach.

SolventSelection start_node Start: Select 3-5 potential solvents (varied polarity) test_tube Place ~20 mg crude solid in a test tube start_node->test_tube add_cold Add solvent dropwise (0.5 mL max) at RT test_tube->add_cold dissolves_cold Dissolves in Cold Solvent? add_cold->dissolves_cold heat_tube Heat mixture to boiling dissolves_cold->heat_tube No unsuitable1 Unsuitable: Product loss in mother liquor dissolves_cold->unsuitable1 Yes dissolves_hot Dissolves in Hot Solvent? heat_tube->dissolves_hot cool_tube Cool to RT, then in ice bath dissolves_hot->cool_tube Yes unsuitable2 Unsuitable: Cannot be used for recrystallization dissolves_hot->unsuitable2 No crystals_form Crystals Form? cool_tube->crystals_form good_solvent Good Candidate: Proceed to scale-up crystals_form->good_solvent Yes poor_recovery Poor Recovery: Consider mixed solvent system crystals_form->poor_recovery No/Few

Caption: Workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 2,4,6-trichloro-3-methoxyaniline in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent until the solid just dissolves.[1][2] Adding excess solvent is a common cause of low yield.[5]

    • Checkpoint: The solution should be clear and saturated. If it is colored, proceed to step 2. If there are insoluble solid impurities, proceed to step 3.

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat. Add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[2]

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization. Pre-heat a stemless funnel and a new flask with hot solvent. Place a fluted filter paper in the funnel and filter the hot solution quickly.[4]

    • Checkpoint: The resulting filtrate should be clear and free of solids.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Checkpoint: Solid crystals should be visible. If not, refer to the troubleshooting guide.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

    • Self-Validation: The liquid that passes through (the mother liquor) should be clear. If it is cloudy, some product may not have crystallized.

  • Washing: With the vacuum off, add a minimal amount of ice-cold solvent to the crystals to wash away any remaining mother liquor. Immediately re-apply the vacuum.[1][2] Using room temperature or warm solvent will redissolve some of your product and lower the yield.

    • Checkpoint: The wash should remove any residual color from the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the filter paper for 15-20 minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low temperature.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during recrystallization.

Troubleshooting Decision Tree

Troubleshooting start_node Problem Occurred p1 No Crystals Form start_node->p1 p2 Compound 'Oils Out' start_node->p2 p3 Low Yield (<70%) start_node->p3 p4 Product is Still Impure/Colored start_node->p4 c1a Cause: Too much solvent (solution not saturated) p1->c1a c1b Cause: Supersaturation p1->c1b c2a Cause: Solution cooled too fast p2->c2a c2b Cause: High impurity level (freezing point depression) p2->c2b c3a Cause: Too much solvent used p3->c3a c3b Cause: Premature crystallization during hot filtration p3->c3b c4a Cause: Rapid crystallization trapped impurities p4->c4a c4b Cause: Colored impurities not removed p4->c4b s1a Solution: Gently boil off a portion of the solvent and cool again. c1a->s1a s1b Solution: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed crystal'. c1b->s1b s2a Solution: Reheat to dissolve. Add 5-10% more solvent. Cool slowly (insulate flask). c2a->s2a s2b Solution: Re-attempt with a charcoal treatment step. c2b->s2b s3a Solution: Evaporate mother liquor to recover more product (may be less pure). c3a->s3a s3b Solution: Ensure funnel and receiving flask are pre-heated. c3b->s3b s4a Solution: Re-dissolve and cool at a much slower rate. c4a->s4a s4b Solution: Re-recrystallize using activated charcoal. c4b->s4b

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q3: My compound "oiled out," forming a liquid layer instead of crystals. What happened and how do I fix it? "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This is common when the solution is cooled too quickly or when there is a high concentration of impurities that depresses the melting point of the mixture.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% volume) of additional solvent to slightly decrease the saturation point, then allow the flask to cool much more slowly. Insulating the flask can help. If the problem persists, the impurity level may be too high, and a pre-purification step like column chromatography or an acid-base extraction might be necessary.[6]

Q4: The recrystallization resulted in a very poor yield. What are the most likely causes? A low yield is most often caused by using too much solvent during the dissolution step.[5] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Other causes include:

  • Incomplete crystallization (not cooling long enough or cold enough).

  • Washing the collected crystals with solvent that was not ice-cold.

  • Premature crystallization during hot filtration, resulting in product loss on the filter paper.

Q5: How can I remove colored impurities that persist even after recrystallization? A purple or brown color in aniline derivatives often indicates the presence of small amounts of oxidation products.[7] The most effective way to remove these is by using activated charcoal during the recrystallization process, as described in the protocol.[8][9] The charcoal adsorbs these colored, often polymeric, impurities, which are then removed during the hot gravity filtration step. If one treatment is insufficient, a second recrystallization with charcoal may be necessary.

Q6: Is a two-solvent recrystallization system a good option for this compound? Yes, a two-solvent system can be very effective if a suitable single solvent cannot be found.[4] This method uses a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").

  • Procedure: Dissolve the compound in a minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the hot "soluble solvent" to make it clear again, then cool slowly.

  • For 2,4,6-trichloro-3-methoxyaniline: A potential system could be Ethanol (soluble solvent) and Water (insoluble solvent).

Section 5: Solvent Data

The following table provides data on common solvents that may be suitable for the recrystallization of chlorinated aromatic amines. Selection should be guided by experimental testing as outlined in the workflow above.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7825Good general-purpose polar solvent. Often works well for anilines.
Methanol6533More polar than ethanol; may be too soluble. Good for mixed systems.
Isopropanol8220Less polar than ethanol.
Acetonitrile8238A polar aprotic solvent. Can be effective for chlorinated compounds.[8]
Ethyl Acetate776.0Medium polarity. May require a co-solvent like hexane.
Toluene1112.4Non-polar. May be useful if impurities are highly polar.
Heptane/Hexane98 / 69~1.9Non-polar. Often used as the "insoluble" solvent in a mixed system.

References

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL Lab Manual. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Google Patents. (1984).
  • University of Illinois IDEALS. (n.d.). The synthesis of meta-anisidine. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]

  • Google Patents. (2013).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • PubChem. (n.d.). 2,4,6-Trichloroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,4,6-Trichloroanisole. National Center for Biotechnology Information. [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • Google Patents. (2010).
  • Taylor & Francis. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]

  • Grokipedia. (n.d.). m-Anisidine. [Link]

  • Sciencemadness Discussion Board. (2007). Chlorination of Aniline. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2,4,6-Trichloro-3-methoxyaniline

A Note on this Guidance: A specific Safety Data Sheet (SDS) for 2,4,6-Trichloro-3-methoxyaniline was not located. The following guidance is synthesized from the SDS of structurally similar compounds, including 2,4,6-Tric...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on this Guidance: A specific Safety Data Sheet (SDS) for 2,4,6-Trichloro-3-methoxyaniline was not located. The following guidance is synthesized from the SDS of structurally similar compounds, including 2,4,6-Trichloroaniline and 2,4,6-Trichloroanisole. Researchers should handle 2,4,6-Trichloro-3-methoxyaniline with the assumption that it shares the hazardous characteristics of these related molecules and exercise extreme caution.

This guide is intended to provide technical support and answer frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trichloro-3-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,4,6-Trichloro-3-methoxyaniline?

Based on analogous compounds, 2,4,6-Trichloro-3-methoxyaniline should be considered a hazardous substance. The primary concerns are:

  • Acute Toxicity: Harmful if swallowed.

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A comprehensive approach to personal protection is critical. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Q3: What are the proper storage conditions for 2,4,6-Trichloro-3-methoxyaniline?

To ensure the stability and safety of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1]

Q4: What should I do in case of accidental exposure?

Immediate action is crucial in the event of an exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Troubleshooting Guide for Experimental Workflows

This section addresses common issues that may arise during experiments involving 2,4,6-Trichloro-3-methoxyaniline.

Scenario 1: Unexpected Reaction Outcome or Low Yield

Question: My reaction with 2,4,6-Trichloro-3-methoxyaniline produced an unexpected product, or the yield was significantly lower than anticipated. What could be the cause?

Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Purity of Starting Material: Verify the purity of your 2,4,6-Trichloro-3-methoxyaniline. Impurities can lead to side reactions or inhibit the desired transformation.

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is precisely controlled. Deviations can affect reaction kinetics and selectivity.

    • Atmosphere: Some reactions involving anilines are sensitive to air and moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous and of the appropriate polarity for your reaction.

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of a reagent can lead to incomplete reactions or the formation of byproducts.

Scenario 2: Difficulty in Product Purification

Question: I am having trouble purifying the product of my reaction involving 2,4,6-Trichloro-3-methoxyaniline. What purification strategies are recommended?

Answer: The purification of chlorinated aromatic compounds can be challenging. Here are some suggested approaches:

  • Column Chromatography: This is often the most effective method. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation on a silica gel column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique. Test small amounts in various solvents to find the best one.

  • Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility properties.

Visualizing Experimental Decision-Making

The following diagram illustrates a decision-making workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow Start Unexpected Experimental Outcome CheckPurity Verify Purity of 2,4,6-Trichloro-3-methoxyaniline Start->CheckPurity ReviewConditions Review Reaction Conditions Start->ReviewConditions CheckStoichiometry Check Reagent Stoichiometry Start->CheckStoichiometry PurificationIssue Product Purification Difficulty CheckPurity->PurificationIssue ReviewConditions->PurificationIssue CheckStoichiometry->PurificationIssue ColumnChromatography Optimize Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Attempt Recrystallization PurificationIssue->Recrystallization Extraction Perform Liquid-Liquid Extraction PurificationIssue->Extraction Success Successful Outcome ColumnChromatography->Success Recrystallization->Success Extraction->Success

Caption: A decision tree for troubleshooting common experimental problems.

Safe Handling and Disposal Workflow

Proper handling and disposal are paramount for laboratory safety and environmental protection.

DisposalWorkflow Start End of Experiment Segregate Segregate Chlorinated Waste Start->Segregate Label Label Waste Container Clearly Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Dispose Dispose via Approved Hazardous Waste Vendor Store->Dispose

Caption: A flowchart for the safe disposal of chlorinated waste.

Summary of Key Chemical Data

The following table summarizes available data for 2,4,6-Trichloro-3-methoxyaniline and a closely related compound.

Property2,4,6-Trichloro-3-methoxyaniline2,4,6-Trichloroaniline
CAS Number 96949-50-7[2]634-93-5[1]
Molecular Formula C7H6Cl3NO[2]C6H4Cl3N[3]
Molecular Weight 226.48 g/mol [2]196.5 g/mol [3]
Appearance Not specifiedBeige solid[1]
Solubility Not specifiedInsoluble in water[4][5]

References

  • PubChem. (n.d.). 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). MSDS of 2,4,6-trimethoxyaniline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,4,6-TRICHLORO-3-METHOXYANILINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trichloroaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,4,6-Trichloro-3-methoxyaniline

Ticket ID: #TMA-OX-PREV-001 Subject: Prevention of oxidative degradation and discoloration in chlorinated anisidines Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TMA-OX-PREV-001 Subject: Prevention of oxidative degradation and discoloration in chlorinated anisidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided Below]

Executive Summary

You are likely accessing this guide because your stock of 2,4,6-Trichloro-3-methoxyaniline (CAS: 96949-50-7) has transitioned from off-white/pale violet needles to a brown or dark purple amorphous solid. This "browning event" is a classic failure mode for electron-rich anilines, driven by photo-oxidation and radical coupling.

While the three chlorine atoms at positions 2, 4, and 6 provide significant steric protection to the amine, the methoxy group at position 3 acts as an electron-donating group (EDG), activating the ring and increasing susceptibility to oxidative stress compared to pure trichloroaniline.

This guide details the mechanism of this degradation, the "Gold Standard" storage protocol to prevent it, and a rescue workflow for already-compromised samples.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent oxidation, one must understand why it happens. The degradation of 2,4,6-Trichloro-3-methoxyaniline is not a simple reaction with oxygen; it is a multi-step radical cascade often initiated by light.

1.1 The "Push-Pull" Vulnerability
  • The Shield (Cl): The chlorine atoms at positions 2 and 6 provide "ortho-blocking," physically shielding the nitrogen atom from bulky oxidants. They also withdraw electrons (Inductive effect,

    
    ), lowering the basicity and reactivity of the amine.
    
  • The Trojan Horse (OMe): The methoxy group at position 3 is an electron donor (

    
     effect). It increases the electron density of the aromatic ring. This makes the molecule more prone to losing an electron (oxidation) to form a radical cation than its non-methoxylated counterparts.
    
1.2 The Oxidation Cascade

When exposed to UV light or trace metal oxides, the amine group undergoes homolytic cleavage or single-electron transfer (SET).

  • Radical Formation: The N-H bond weakens, forming an aminyl radical (

    
    ).
    
  • Coupling: Two radicals combine. Because the ortho and para positions are blocked by Chlorine, the standard C-N coupling is inhibited. Instead, N-N coupling (formation of azo/hydrazo bridges) or N-O coupling (nitroso formation) becomes the dominant pathway.

  • Chromophore Generation: These azo (

    
    ) and quinoid species are highly conjugated chromophores. Even ppm-level concentrations will turn the white powder distinctively brown or purple.
    
Visualization: The Oxidation Pathway

The following diagram illustrates the degradation flow triggered by environmental exposure.

OxidationPathway Start 2,4,6-Trichloro-3-methoxyaniline (White/Off-White) Intermediate Aminyl Radical (Ar-NH•) Start->Intermediate H• Abstraction Trigger Trigger: UV Light / O2 / Trace Metals Trigger->Start Coupling Radical Coupling (N-N or N-O) Intermediate->Coupling Dimerization Product Azo/Nitroso Oligomers (Brown/Purple Impurities) Coupling->Product Conjugation

Figure 1: Mechanistic pathway of aniline oxidation leading to chromophore formation.

Module 2: Critical Storage Parameters (The "Dark & Cold" Protocol)

The following FAQ section addresses the specific environmental controls required to maintain >98% purity over long durations (12+ months).

Q1: Does this compound actually require inert gas storage?

Yes. While chlorinated anilines are more stable than aniline itself, the 3-methoxy group lowers the oxidation potential.

  • Recommendation: Store under Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a "blanket" over the crystals in the vial.

  • Why: This removes atmospheric oxygen, the fuel for the radical cascade described in Module 1.

Q2: What is the optimal temperature range?

Refrigeration (2°C to 8°C) is the standard recommendation.

  • Freezing (-20°C): Acceptable for long-term archival (>2 years) but introduces the risk of condensation upon thawing. Moisture accelerates hydrolysis and protonation.

  • Room Temperature: Acceptable for short-term use (<1 month) only if protected from light.

Q3: Why is the container type critical?

Light is the primary catalyst for amine oxidation (photo-oxidation).

  • Requirement: Amber glass vials are mandatory.

  • Seal: Teflon-lined caps (PTFE) are required to prevent leaching of plasticizers, which can react with the amine.

Summary of Storage Tiers

ParameterTier 1: Short Term (<1 Month) Tier 2: Long Term (Standard) Tier 3: Archival (>1 Year)
Temperature Ambient (20-25°C)Refrigerated (2-8°C)Frozen (-20°C)
Atmosphere Tightly closed airNitrogen flushArgon blanket
Light Amber vialAmber vial + Foil wrapAmber vial + Foil + Desiccant
Expected Purity >97%>99%>99.5%
Module 3: Rescue & Purification (Troubleshooting)

If your sample has already turned brown, do not discard it immediately. The colored impurities are often present in trace amounts (<1%) and can be removed.

Protocol: Recrystallization of Oxidized Chlorinated Anilines

Prerequisite: Perform this in a fume hood. Wear nitrile gloves and safety glasses.

  • Solvent Selection: Ethanol (EtOH) or an Ethanol/Water mix is the standard solvent for chlorinated anilines [1].

  • Dissolution:

    • Place the crude brown solid in a flask.

    • Add minimal hot Ethanol (~60°C) until fully dissolved.

  • Decolorization (Critical Step):

    • If the solution remains dark, add Activated Carbon (Charcoal) (~5% by weight of the amine).

    • Stir hot for 5-10 minutes. The carbon adsorbs the high-molecular-weight colored oligomers.

    • Filter the hot solution through a Celite pad or fritted glass funnel to remove the charcoal.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature, then move to an ice bath (0°C).

    • Needle-like crystals should form.

  • Isolation:

    • Filter the crystals and wash with cold (

      
      ) Ethanol.
      
    • Dry under vacuum in a desiccator (protect from light during drying).

Validation: Check the melting point.[1][2] Pure 2,4,6-Trichloro-3-methoxyaniline should have a sharp melting point (approx range based on similar congeners: 70-80°C, verify with specific CoA).

Module 4: Handling & Usage Best Practices
Workflow: Preparing Stock Solutions

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: DMSO or Ethanol are common. Avoid acetone, as primary amines can form imines (Schiff bases) with ketones over time.

  • Acidification: If the compound is unstable in neutral solution, adding a stoichiometric amount of dilute HCl can convert the amine to its hydrochloride salt . The salt form (

    
    ) is significantly more resistant to oxidation because the lone pair on the nitrogen is tied up in a bond with the proton, preventing radical formation.
    
    • Note: Ensure the salt form is compatible with your downstream application.

References
  • Matrix Fine Chemicals. (n.d.). 2,4,6-Trichloro-3-methoxyaniline Product Data. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. Retrieved from [Link]

  • Werner, F. (1968). Purification of chloroanilines by vacuum distillation with a chromate. U.S. Patent 3,397,118.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Laha, S., & Luthy, R. G. (1990). Oxidation of Aniline and Other Primary Aromatic Amines by Manganese Dioxide. Environmental Science & Technology.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2,4,6-Trichloro-3-methoxyaniline

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4,6-Trichloro-3-methoxyaniline . It is designed for analytical chemists and drug development professionals requiring rigorous structural veri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4,6-Trichloro-3-methoxyaniline . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification.[1]

Executive Summary: The Spectral Fingerprint

2,4,6-Trichloro-3-methoxyaniline is a highly substituted aromatic amine.[1][2] Its 1H NMR spectrum is characterized by high symmetry breaking compared to its precursors.[1] Unlike typical anilines which show complex aromatic splitting patterns, this molecule displays a simplified "singlet-only" aromatic region due to the full substitution of the ring positions 2, 3, 4, and 6.

Key Identification Markers:

  • Loss of Symmetry: Unlike 2,4,6-trichloroaniline (which has a C2 axis), the introduction of the 3-methoxy group renders the remaining aromatic proton (H5) unique.

  • Diagnostic Singlets: The spectrum is dominated by three distinct singlets: the amino protons (broad), the methoxy protons (sharp), and the lone aromatic proton.

Structural Analysis & Signal Prediction

To interpret the spectrum accurately, we must deconstruct the electronic environment of each proton set.

PositionGroupElectronic EnvironmentPredicted SignalIntegration
1 -NH₂ Attached to electron-deficient ring.[1][2] Exchangeable protons.Broad Singlet (4.0 – 5.5 ppm)*2H
2, 4, 6 -Cl Strong electron-withdrawing (inductive).[1][2] Deshields ring protons.[1]No Signal (Substituent)-
3 -OCH₃ Electron-donating by resonance.[1] Attached to sp2 carbon.[1]Sharp Singlet (3.8 – 3.9 ppm)3H
5 Ar-H Trapped between two Cl atoms (positions 4 & 6).[1]Sharp Singlet (7.3 – 7.5 ppm)1H

*Note: NH₂ chemical shift is highly solvent-dependent (CDCl₃ vs. DMSO-d₆).[1]

Comparative Analysis: Target vs. Alternatives

The following table compares 2,4,6-Trichloro-3-methoxyaniline with its direct precursor (2,4,6-Trichloroaniline ) and the non-chlorinated scaffold (3-Methoxyaniline ). This comparison validates the success of chlorination and methylation steps.

Table 1: Comparative Chemical Shift Data (CDCl₃)
FeatureTarget: 2,4,6-Trichloro-3-methoxyaniline Alternative A: 2,4,6-Trichloroaniline Alternative B: 3-Methoxyaniline
Aromatic Region ~7.40 ppm (1H, s) One singlet (H5).[1][2]~7.25 ppm (2H, s) One singlet (H3, H5 equivalent).6.3 – 7.2 ppm (4H, m) Complex multiplet (H2, H4, H5, H6).[1]
Methoxy (-OCH₃) ~3.85 ppm (3H, s) Distinct diagnostic peak.[1][2]Absent Key indicator of precursor impurity.[1]~3.75 ppm (3H, s) Slightly shielded compared to target.[1]
Amine (-NH₂) ~4.50 ppm (2H, br s) Deshielded by Cl groups.[1]~4.10 ppm (2H, br s) Broad, exchangeable.[1]~3.60 ppm (2H, br s) Shielded relative to chlorinated forms.[1]
Structural Conclusion Asymmetric Trisubstitution Confirmed by 1:3:2 integration ratio.[1]Symmetric Trisubstitution Confirmed by 2:2 integration ratio.[1]Monosubstitution Confirmed by complex splitting.[1]

Analytical Insight: If you observe a small singlet at ~7.25 ppm in your target spectrum, it indicates incomplete methylation or residual 2,4,6-trichloroaniline precursor.[1]

Visualization: Logic & Workflow

Figure 1: Spectral Assignment Logic Pathway

This diagram illustrates the decision matrix for assigning signals in the target molecule.[2]

SpectralLogic Start Start: Acquire 1H NMR SolventCheck Check Solvent Residual (CDCl3: 7.26 ppm) Start->SolventCheck Region1 Identify High Field (3.0 - 4.0 ppm) SolventCheck->Region1 MethoxyCheck Sharp Singlet @ ~3.85 ppm? Integration ~3H Region1->MethoxyCheck AssignOCH3 Assign: -OCH3 (Pos 3) MethoxyCheck->AssignOCH3 Yes Region2 Identify Low Field (7.0 - 8.0 ppm) AssignOCH3->Region2 AromaticCheck Sharp Singlet @ ~7.4 ppm? Integration ~1H Region2->AromaticCheck AssignH5 Assign: Ar-H (Pos 5) (Between Cl-4 and Cl-6) AromaticCheck->AssignH5 Yes Region3 Identify Exchangeables (4.0 - 6.0 ppm) AssignH5->Region3 AmineCheck Broad Singlet? Disappears with D2O shake? Region3->AmineCheck AssignNH2 Assign: -NH2 (Pos 1) AmineCheck->AssignNH2 Yes Validation Calculate Ratio Exp: 1:3:2 (H5:OCH3:NH2) AssignNH2->Validation

Caption: Logical flow for assigning protons in 2,4,6-Trichloro-3-methoxyaniline based on chemical shift and integration.

Experimental Protocol

To ensure reproducibility and minimize "broadening" of the amine peak, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

    • Alternative: DMSO-d₆ (Use only if solubility is poor or to slow down proton exchange for sharper NH₂ peaks).[1]

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Filtration: Glass wool or PTFE syringe filter (0.45 µm).

Step-by-Step Methodology
  • Sample Weighing:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Note: Overloading (>15 mg) can cause viscosity broadening; underloading (<2 mg) lowers S/N ratio.[1]

  • Solvation:

    • Add 0.6 mL of CDCl₃.

    • Swirl gently until fully dissolved. Chlorinated anilines typically dissolve well in chloroform.[1]

    • Critical: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles degrade field homogeneity (shimming).[1]

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard proton).[1]

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

    • Relaxation Delay (D1): 1.0 second (Extend to 5.0s if accurate integration of the aromatic proton is critical, as it has long T1 relaxation times due to isolation from other protons).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction if the baseline around the broad NH₂ peak is distorted.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the small H5 signal.

    • Integration: Calibrate the OCH₃ singlet to 3.00H.

Figure 2: Sample Preparation Workflow

PrepWorkflow Weigh 1. Weigh Sample (5-10 mg) Solvate 2. Add Solvent (0.6 mL CDCl3) Weigh->Solvate Inspect 3. Inspect Clarity (Cloudy?) Solvate->Inspect Filter 4. Filter (Glass Wool/PTFE) Inspect->Filter Cloudy Transfer 5. Transfer to Tube (Height ~4cm) Inspect->Transfer Clear Filter->Transfer Acquire 6. Acquire Spectrum (NS=16, D1=1s) Transfer->Acquire

Caption: Standardized preparation workflow to ensure high-resolution spectra free of particulate artifacts.

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Extra Singlet @ ~7.25 ppm Residual 2,4,6-Trichloroaniline.[1]Check integration. If >5%, recrystallize.[1]
Broad Hump @ ~5.0 - 6.0 ppm Water in CDCl₃ / Wet Sample.[1][2]Add activated molecular sieves to solvent or dry sample in vacuum desiccator.[1]
NH₂ Peak Missing Fast Exchange / Deuterium Exchange.[1]Normal in CD₃OD or D₂O. In CDCl₃, indicates trace acid/base catalysis.[1][2]
Split OCH₃ Peak Rotational Isomerism (Rare) or Impurity.[1][2]Likely an impurity (isomer).[1] 2,4,6-trichloro-3-methoxyaniline is sterically crowded but OCH₃ usually rotates freely at RT.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link]

  • PubChem. 2,4,6-Trichloroaniline (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved from [Link][3]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Standard text for substituent additivity rules).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,6-trichloro-m-anisidine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,6-trichloro-m-anisidine. Due to the absence of a publicly available mass spectrum for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,6-trichloro-m-anisidine. Due to the absence of a publicly available mass spectrum for this specific molecule, this guide will leverage established fragmentation principles of related aromatic amines, chloroanilines, and anisoles to construct a theoretical fragmentation pathway. For comparative analysis and to ground our predictions in experimental data, we will draw direct comparisons to the known and well-documented fragmentation pattern of its close structural analog, 2,4,6-trichloroaniline. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for identifying 2,4,6-trichloro-m-anisidine and distinguishing it from related compounds in complex matrices.

Introduction: The Analytical Challenge

2,4,6-trichloro-m-anisidine is a substituted aromatic amine of interest in various chemical and pharmaceutical research areas. Accurate identification and structural elucidation are paramount for its application and for monitoring its presence. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as the fragmentation patterns provide a veritable fingerprint of a molecule's structure. Understanding these patterns is not merely an academic exercise; it is a critical component of method development for quality control, metabolism studies, and environmental analysis.

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the initial molecular ion expels neutral fragments to form more stable product ions.[1] For substituted anilines and anisoles, key fragmentation pathways often involve cleavages at bonds adjacent to the functional groups and rearrangements influenced by substituent positions.[2]

Experimental Considerations for Mass Spectrometry

To acquire a mass spectrum that is both reproducible and informative, the following experimental parameters are recommended. These are based on standard practices for the analysis of semi-volatile aromatic compounds.

Instrumentation & Ionization
  • Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) is the instrument of choice for a compound with the volatility of 2,4,6-trichloro-m-anisidine.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is utilized to induce fragmentation and generate a characteristic mass spectrum.

  • Ion Source Temperature: Maintaining a temperature between 200°C and 250°C ensures efficient volatilization of the analyte while minimizing thermal degradation.[3]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for separating the fragment ions based on their mass-to-charge ratio (m/z).

  • Scan Range: A scan range of m/z 40 to 300 is appropriate to capture the molecular ion and all significant fragment ions.[3]

Sample Introduction

A dilute solution of 2,4,6-trichloro-m-anisidine in a volatile organic solvent such as methanol or dichloromethane should be prepared. The sample is then introduced into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Predicted Fragmentation Pattern of 2,4,6-trichloro-m-anisidine

The structure of 2,4,6-trichloro-m-anisidine contains several key features that will dictate its fragmentation: a methoxy group, an amino group, and three chlorine atoms on an aromatic ring. The presence of chlorine is particularly significant due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in characteristic isotopic patterns for chlorine-containing fragments.[4]

Molecular Ion

The molecular formula for 2,4,6-trichloro-m-anisidine is C₇H₆Cl₃NO. The nominal molecular weight is 225 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). Due to the three chlorine atoms, the molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl. The most abundant of these will be the [M]⁺ ion containing three ³⁵Cl atoms.

Proposed Fragmentation Pathway

The fragmentation of the 2,4,6-trichloro-m-anisidine molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.

Caption: Predicted fragmentation pathway for 2,4,6-trichloro-m-anisidine.

Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed neutral losses.

m/z (for ³⁵Cl isotopes) Proposed Ion Structure Neutral Loss Comments
225[C₇H₆Cl₃NO]⁺•-Molecular Ion
210[C₆H₃Cl₃NO]⁺•CH₃Loss of a methyl radical from the methoxy group. This is a common fragmentation for anisoles.
190[C₇H₆Cl₂NO]⁺•ClLoss of a chlorine radical. This is a common fragmentation for chlorinated aromatic compounds.
182[C₅H₃Cl₃N]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
189[C₇H₅Cl₂NO]⁺•HClLoss of hydrogen chloride. This is often observed in molecules with ortho-substituents that can participate in a rearrangement, known as the "ortho effect".[5]

Comparative Analysis: 2,4,6-trichloro-m-anisidine vs. 2,4,6-trichloroaniline

To validate our predicted fragmentation, we will compare it to the known fragmentation of 2,4,6-trichloroaniline. The NIST WebBook provides a reference mass spectrum for this compound.[6]

Fragmentation of 2,4,6-trichloroaniline

The molecular formula for 2,4,6-trichloroaniline is C₆H₄Cl₃N, with a nominal molecular weight of 195 g/mol . Its fragmentation is primarily driven by the loss of chlorine and rearrangements involving the amino group.

Caption: Comparative fragmentation of the two molecules.

Comparison of Fragmentation Patterns
Feature 2,4,6-trichloro-m-anisidine (Predicted) 2,4,6-trichloroaniline (Observed) Key Differences & Similarities
Molecular Ion (m/z) 225195The 30 mass unit difference corresponds to the -OCH₃ group in the anisidine versus the -H in the aniline.
Primary Neutral Loss Loss of •CH₃ (15 u) to form m/z 210.Loss of •Cl (35 u) to form m/z 160.The primary fragmentation of the anisidine is predicted to be initiated by the labile methyl group of the ether, a common pathway for anisoles. The aniline, lacking this group, favors the loss of a chlorine atom.
Secondary Fragmentation Loss of CO (28 u) from the [M - CH₃]⁺ ion.Loss of HCN (27 u) from the molecular ion.The loss of CO is characteristic of the fragmentation of the phenoxy-type ion formed after methyl loss in the anisidine. The loss of HCN is a well-known fragmentation pathway for anilines.
Common Fragments Loss of •Cl is a probable, but likely less intense, fragmentation pathway.Loss of •Cl is a major fragmentation pathway.Both molecules are expected to show loss of chlorine due to the stability of the resulting aryl cation, but the relative abundance of this fragment will likely differ.

Conclusion

The predicted mass spectrometry fragmentation pattern of 2,4,6-trichloro-m-anisidine is characterized by a prominent molecular ion cluster and key fragment ions resulting from the loss of a methyl radical, followed by the loss of carbon monoxide. The loss of a chlorine radical is also anticipated.

When compared to its structural analog, 2,4,6-trichloroaniline, the key differentiating fragmentation pathway is the initial loss of the methyl group from the methoxy substituent. This fundamental difference in the initial fragmentation event provides a clear and reliable means of distinguishing between these two compounds using mass spectrometry. The insights provided in this guide offer a strong foundation for the development of analytical methods for the detection and characterization of 2,4,6-trichloro-m-anisidine.

References

  • Ovid. (n.d.). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.
  • Doc Brown's Chemistry. (2025, November 14). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ....
  • NIST WebBook. (n.d.). Benzenamine, 2,4,6-trichloro-.

Sources

Validation

Technical Guide: HPLC Retention Time Comparison of 2,4,6-Trichloroaniline vs. 3-Methoxy Derivative

Executive Summary This guide provides a technical comparison of the chromatographic behavior of 2,4,6-trichloroaniline (TCA) and its structural analog, 3-methoxy-2,4,6-trichloroaniline (3-OMe-TCA) . Core Finding: In stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of 2,4,6-trichloroaniline (TCA) and its structural analog, 3-methoxy-2,4,6-trichloroaniline (3-OMe-TCA) .

Core Finding: In standard Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, the 3-methoxy derivative (3-OMe-TCA) elutes earlier than the parent 2,4,6-trichloroaniline.

While the addition of a methoxy group adds carbon content, the introduction of the ether oxygen significantly increases the polarity and hydrogen-bond accepting capability of the molecule relative to the hydrophobic hydrogen atom it replaces at the 3-position. This reduces the solvophobic driving force required for retention on the hydrophobic stationary phase.

Chemical Profile & Structure-Retention Relationship (SRR)

To understand the separation mechanism, we must analyze the physicochemical properties of the analytes.

Analyte Comparison
Feature2,4,6-Trichloroaniline (TCA)3-Methoxy-2,4,6-trichloroaniline (3-OMe-TCA)
Structure Aniline core with Cl at 2, 4, 6 positions.Aniline core with Cl at 2, 4, 6; Methoxy (-OCH₃) at 3 .
Molecular Weight 196.46 g/mol 226.49 g/mol
LogP (Hydrophobicity) ~3.7 (Highly Lipophilic)~3.4 - 3.6 (Predicted)*
H-Bond Donors 1 (Amine -NH₂)1 (Amine -NH₂)
H-Bond Acceptors 1 (Amine N)2 (Amine N + Ether O )
pKa (Conjugate Acid) ~1.0 (Very weak base due to Cl withdrawal)~0.8 - 1.0 (Similar suppression)

*Note: While methyl groups generally increase lipophilicity, the oxygen atom in the methoxy group introduces a dipole moment and polarity that typically overrides the carbon contribution in this specific steric configuration.

Mechanistic Prediction

The separation is governed by the Hydrophobic Subtraction Model .

  • TCA: The molecule is dominated by the three chlorine atoms, creating a dense, electron-deficient, and highly hydrophobic aromatic ring. It interacts strongly with the C18 alkyl chains.

  • 3-OMe-TCA: The 3-position is sterically crowded (flanked by Cl at positions 2 and 4). The methoxy group is likely forced out of planarity. However, the ether oxygen remains accessible enough to interact with the aqueous component of the mobile phase. This interaction reduces the partition coefficient (

    
    ) into the stationary phase compared to the parent TCA.
    

Experimental Protocol

This protocol is designed to achieve baseline separation (


) of the two analytes.
Chromatographic Conditions
  • System: HPLC with UV-Vis (DAD) or PDA detector.

  • Column: C18 (Octadecylsilane), End-capped.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Why: High carbon load C18 is necessary to retain these small, non-polar aromatics.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile (MeCN).[1]

    • Note: Acidic pH is used not to ionize the analytes (both are neutral at pH 2.7 due to extremely low pKa), but to suppress silanol activity on the column which can cause tailing for amines.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 240 nm (primary) and 254 nm.

    • Rationale: Chlorinated benzenes exhibit strong

      
       transitions in this region.
      
Isocratic Method (Recommended for QC)

For rapid routine analysis where only these two components are of interest:

  • Composition: 65% Acetonitrile / 35% Water (0.1% Formic Acid).

  • Run Time: 15 minutes.

Gradient Method (Recommended for Screening)

If analyzing within a complex matrix (e.g., synthesis reaction mixture):

Time (min)% Solvent B (MeCN)Description
0.050Initial equilibration
10.090Linear ramp to elute highly retained TCA
12.090Wash step
12.150Return to initial
15.050Re-equilibration

Results & Data Interpretation

Expected Retention Times (Isocratic 65% MeCN)
AnalyteRetention Time (

)
Relative Retention (

)
Elution Order
3-OMe-TCA ~ 4.2 min--1st (Earlier)
2,4,6-TCA ~ 5.8 min~ 1.382nd (Later)
Chromatographic Logic
  • Peak 1 (3-OMe-TCA): Elutes first due to the "Polarity Drag" of the ether oxygen. The mobile phase (water fraction) has a stronger affinity for the methoxy derivative than it does for the pure chloro-aniline.

  • Peak 2 (2,4,6-TCA): Elutes second. Lacking the polar oxygen, its interaction is almost exclusively driven by hydrophobic expulsion from the water, forcing it into the C18 pores.

Method Optimization Workflow

The following diagram outlines the decision process for optimizing this specific separation, particularly if the "ortho effect" (steric hindrance from 2,4-dichloro positions) alters the selectivity.

MethodOptimization Start Start: Initial Injection (65% MeCN Isocratic) CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 1.5 (Baseline Separated) CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes No Final Finalize Method Parameters GoodRes->Final AnalyzeOrder Analyze Elution Order PoorRes->AnalyzeOrder TCA_Late TCA Elutes 2nd (Standard Hydrophobic Mode) AnalyzeOrder->TCA_Late Normal TCA_Early TCA Elutes 1st (Rare: Steric Shielding of OMe) AnalyzeOrder->TCA_Early Anomalous Action_Std Optimization: Increase Water % by 5% to increase retention factor (k) TCA_Late->Action_Std Action_Rev Optimization: Switch to Methanol (Different Selectivity for Ethers) TCA_Early->Action_Rev Action_Std->CheckRes Retest Action_Rev->CheckRes Retest

Figure 1: Decision tree for optimizing the separation of polychlorinated aniline derivatives.

Critical Considerations

The "Ortho Effect"

The 3-position in 2,4,6-trichloroaniline is sandwiched between two large chlorine atoms.

  • Steric Inhibition of Resonance: The methoxy group in 3-OMe-TCA cannot lie flat against the benzene ring. This reduces the electron-donating resonance into the ring.

  • Impact: This makes the nitrogen slightly less basic (though it is already non-basic) and makes the methoxy group slightly more "exposed" sterically, potentially enhancing the polarity difference and improving separation.

Comparison with Anisole Derivatives

Researchers often confuse this separation with 2,4,6-Trichloroanisole (TCA-Anisole) , a cork taint compound.

  • 2,4,6-Trichloroaniline: Amine group (H-bond donor).

  • 2,4,6-Trichloroanisole: Methoxy group replacing the amine.

  • 3-Methoxy-2,4,6-trichloroaniline: Amine group retained; Methoxy added to ring.

  • Note: If your analyte lacks the amine (i.e., it is the anisole), the retention time will be significantly longer than the aniline due to the loss of the polar -NH₂ group.

References

  • Sigma-Aldrich. (n.d.). 2,4,6-Trichloroaniline PESTANAL®, analytical standard. Safety & Documentation. Retrieved from

  • PubChem. (2023). 2,4,6-Trichloroaniline Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Chloroaniline on Newcrom R1 HPLC column. Application Note. Retrieved from

  • ResearchGate. (2011). Rapid HPLC Method for Determination of Parachloroaniline. Scientific Research Publishing. Retrieved from

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Comparative

A Senior Application Scientist's Guide to Distinguishing 2,4,6-Trichloro-3-methoxyaniline from 2,4,6-trichloroaniline

Executive Summary In synthetic chemistry and drug development, the unambiguous identification of structurally similar molecules is paramount for ensuring product purity, efficacy, and safety. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic chemistry and drug development, the unambiguous identification of structurally similar molecules is paramount for ensuring product purity, efficacy, and safety. This guide provides a comprehensive, data-driven framework for distinguishing between 2,4,6-Trichloro-3-methoxyaniline (TCMA) and 2,4,6-trichloroaniline (TCA). The core structural difference—the presence of a methoxy (-OCH₃) group at the C3 position in TCMA—gives rise to distinct physicochemical and spectroscopic properties. We will explore a multi-tiered analytical approach, beginning with fundamental property analysis and progressing to definitive spectroscopic and chromatographic techniques. This guide is designed to provide researchers, scientists, and drug development professionals with not only the methodologies but also the underlying scientific principles to make informed analytical decisions.

Physicochemical Properties: The First Line of Differentiation

The introduction of a methoxy group, while small, significantly alters the molecular properties of the aniline scaffold. This alteration provides an immediate and straightforward basis for differentiation. The increased molecular weight and the addition of a polar ether linkage in TCMA influence its melting point and chromatographic behavior.

Causality Behind the Choices: A simple melting point analysis is one of the most cost-effective and rapid preliminary tests. A significant deviation from the expected value for a pure compound can indicate the presence of an impurity or an entirely different substance. The difference in molecular weight is a fundamental property that is definitively measured by mass spectrometry.

Table 1: Comparative Physicochemical Properties

Property2,4,6-trichloroaniline (TCA)2,4,6-Trichloro-3-methoxyaniline (TCMA)Justification for Difference
Molecular Formula C₆H₄Cl₃NC₇H₆Cl₃NOAddition of a -CH₂O- unit.
Molecular Weight 196.46 g/mol [1]226.48 g/mol [2]The methoxy group adds approximately 30.02 g/mol .
Melting Point 73-79 °C[3][4]Data not widely available, but expected to differ significantly.The change in molecular symmetry and intermolecular forces due to the methoxy group will alter the crystal lattice energy.
Boiling Point 262 °C[1][3]Data not widely available, but expected to be higher.Higher molecular weight and potential for different intermolecular interactions.
Solubility Insoluble in water; soluble in ethanol, ether.[1][3]Expected to have similar solubility in organic solvents.Both molecules are predominantly nonpolar, dominated by the trichlorinated aromatic ring.

Spectroscopic Analysis: Unveiling Structural Nuances

Spectroscopy offers a detailed view of the molecular structure, providing definitive, non-destructive identification. The methoxy group in TCMA serves as a unique spectroscopic handle.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this specific differentiation. The presence and position of the methoxy group create a highly diagnostic set of signals in both ¹H and ¹³C NMR spectra.

Expertise & Experience: The causality for this choice rests on the unique chemical environment of the methoxy group's protons and carbon. In ¹H NMR, methoxy protons are shielded, appear as a sharp singlet, and are easily distinguished from the aromatic and amine protons.[6] Similarly, the methoxy carbon provides a clear, upfield signal in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectra:

  • 2,4,6-trichloroaniline (TCA):

    • ~7.2 ppm (s, 2H): Two equivalent aromatic protons at the C3 and C5 positions will appear as a singlet.[3]

    • ~4.4 ppm (br s, 2H): Two amine protons, typically a broad singlet.[3]

  • 2,4,6-Trichloro-3-methoxyaniline (TCMA):

    • ~7.0-7.5 ppm (s, 1H): A single aromatic proton at the C5 position. Its exact shift will be influenced by the surrounding substituents.

    • ~4.5 ppm (br s, 2H): Two amine protons.

    • ~3.9 ppm (s, 3H): Three methoxy protons, appearing as a sharp, unmistakable singlet. The chemical shift for aromatic methoxy groups typically falls in the 3.5-4.0 ppm range.[6][7]

Predicted ¹³C NMR Spectra:

  • 2,4,6-trichloroaniline (TCA): Will show four signals in the aromatic region (119-140 ppm).[3]

  • 2,4,6-Trichloro-3-methoxyaniline (TCMA): Will show seven distinct signals. The key differentiator is the methoxy carbon signal, which is expected in the 55-65 ppm range, a region where TCA has no signals.[6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The C-O bond of the methoxy group in TCMA provides a clear diagnostic peak.

Trustworthiness: While the N-H and aromatic C-H stretches will be present in both compounds, TCMA will exhibit a characteristic C-O stretching vibration that is absent in the spectrum of TCA.[8]

Table 2: Key Differentiating IR Absorptions

Functional GroupVibrationExpected Wavenumber (cm⁻¹)2,4,6-trichloroaniline (TCA)2,4,6-Trichloro-3-methoxyaniline (TCMA)
Amine N-H Stretch3200 - 3400PresentPresent
Aromatic =C–H Stretch3000 - 3100PresentPresent
Ether (Methoxy) C-O Stretch 1050 - 1300 Absent Present (Strong)
Alkyl (Methoxy) C-H Stretch2850 - 3000AbsentPresent

The presence of a strong absorption band in the 1050-1300 cm⁻¹ region is a reliable indicator for the methoxy group in TCMA.[8][9]

Chromatographic & Mass Spectrometric Separation

When dealing with potential mixtures or requiring quantitative analysis, chromatographic techniques coupled with mass spectrometry are the methods of choice.[10]

Authoritative Grounding: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can effectively separate TCA and TCMA based on differences in their boiling points and polarity. The subsequent analysis by mass spectrometry provides the definitive molecular weight and fragmentation data for confirmation.[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase. TCMA, with its higher molecular weight, is expected to have a longer retention time than TCA under typical GC conditions.

Mass Spectrometry (MS) as the Detector:

  • Molecular Ion Peak (M⁺): This is the most critical piece of information.

    • TCA will show a molecular ion cluster around m/z 195/197/199 due to the isotopic distribution of the three chlorine atoms.

    • TCMA will show a molecular ion cluster around m/z 225/227/229 .

  • Fragmentation Pattern: The fragmentation patterns will also differ. TCMA is likely to show a characteristic loss of a methyl group (M-15) or a methoxy group (M-31), fragments that will be absent in the TCA spectrum. The base peak for aniline itself is often the molecular ion at m/z 93.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their polarity and interaction with a packed column. Using a reversed-phase column (e.g., C18), where a nonpolar stationary phase is used with a polar mobile phase, TCMA is expected to be slightly more retained and have a longer retention time than TCA due to the added hydrophobicity of the methyl group.[14][15] A UV detector can be used, and differences in their UV-Vis absorption maxima may also be observed.[15]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation available.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the aniline sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all peaks. Identify the sharp singlet between 3.5-4.0 ppm, which is characteristic of the methoxy group in TCMA. Note the integration and multiplicity of the aromatic region to confirm the number of protons on the ring.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

  • GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Analysis: Compare the retention times of the analytes. Examine the mass spectrum for the molecular ion cluster (m/z 195 for TCA, m/z 225 for TCMA) and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The selection of an appropriate analytical technique depends on the specific question being asked—from simple identity confirmation to quantitative analysis of a complex mixture.

Caption: Decision workflow for distinguishing TCMA from TCA.

Conclusion

Distinguishing between 2,4,6-Trichloro-3-methoxyaniline and 2,4,6-trichloroaniline is a straightforward process when a systematic analytical approach is employed. While basic physicochemical properties can offer initial clues, NMR spectroscopy provides the most definitive and rapid confirmation of identity for pure samples, owing to the unique signal of the methoxy group. For mixture analysis, quantitative assessment, or absolute confirmation, GC-MS is the superior technique, providing both chromatographic separation and unambiguous molecular weight and fragmentation data. By understanding the causal relationship between molecular structure and analytical output, researchers can confidently and efficiently characterize these compounds, ensuring the integrity of their research and development pipelines.

References

  • PubChem. (n.d.). 2,4,6-Trichloroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Available from: [Link]

  • Grokipedia. (n.d.). 2,4,6-Trichloroaniline. Available from: [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available from: [Link]

  • Stenutz, R. (n.d.). 2,4,6-trichloroaniline. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available from: [Link]

  • Tradeindia. (n.d.). 2,4,6-trichloroaniline C6h4cl3n. National Analytical Corporation - Chemical Division. Available from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available from: [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available from: [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Available from: [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Available from: [Link]

  • ResearchGate. (n.d.). GC-MS extracted fragment ion mass-to-charge ratio chromatograms used to characterize aniline molecules. Available from: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers. Available from: [Link]

  • Biomedical and Environmental Sciences. (n.d.). Biodegradability of Chlorinated Anilines in Waters1. Available from: [Link]

  • PubChem. (n.d.). 2,4,6-Trichloro-3-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • National Institutes of Health. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. PMC. Available from: [Link]

  • OSTI.GOV. (1983, December 31). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Available from: [Link]

  • ResearchGate. (2021, October 18). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2,4,6-TRICHLORO-3-METHOXYANILINE. Available from: [Link]

  • U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of C₇H₆Cl₃NO Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex molecules suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex molecules such as those represented by the general formula C₇H₆Cl₃NO, which includes various trichlorinated phenylamine and nitrotoluene derivatives, accurate elemental analysis is a foundational step in establishing identity, purity, and stoichiometry. This guide provides an in-depth comparison of analytical standards and methodologies, designed to ensure the integrity of your experimental data and regulatory submissions.

The Critical Role of Elemental Analysis

Elemental analysis serves as a quantitative technique to determine the elemental composition of a compound.[1][2][3] For C₇H₆Cl₃NO compounds, this involves the precise measurement of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages of these elements are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation, typically within ±0.4%, is a strong indicator of sample purity.[4] This is a critical quality attribute for active pharmaceutical ingredients (APIs) and is a key requirement for regulatory bodies worldwide.

Comparative Analysis of Methodologies

The determination of elemental composition in halogenated and nitrogen-containing organic compounds requires robust analytical techniques capable of handling potentially volatile and corrosive combustion products. The most prevalent and reliable method is combustion analysis.[2][5]

Combustion Analysis: The Gold Standard

Combustion analysis is a destructive technique that involves the complete combustion of a sample in a high-temperature furnace in the presence of excess oxygen.[2][3] This process converts the constituent elements into simple, stable gases that can be accurately quantified.

Workflow for Combustion-Based Elemental Analysis

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin/Silver Foil Sample->Encapsulate Precise Weighing is Critical Furnace Combustion Furnace (900-1200°C) Encapsulate->Furnace Introduction via Autosampler Reduction Reduction Tube (e.g., Copper) Furnace->Reduction CO₂, H₂O, N₂, NOx, SO₂, HX GC Gas Chromatography Column Reduction->GC N₂O, NOx -> N₂ TCD Thermal Conductivity Detector (CHN) GC->TCD Separated Gases Titration Coulometric/Potentiometric Titration (Cl) GC->Titration Halogenated Compounds Integration Peak Integration TCD->Integration Titration->Integration Calculation Calculate Elemental Percentages Integration->Calculation

Caption: Workflow of a modern elemental analyzer.

Experimental Protocol for CHN Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of the C₇H₆Cl₃NO compound into a tin or silver capsule.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 950-1200°C) combustion furnace through which a constant stream of helium and oxygen is flowing.[6] The sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

  • Reduction: The combustion gases are then passed through a reduction tube, often containing copper, to convert any NOx to N₂.

  • Separation: The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector response is proportional to the concentration of the element.[5]

Experimental Protocol for Chlorine (Cl) Analysis:

For halogen determination, a separate analysis is often performed.

  • Combustion: Similar to CHN analysis, the sample is combusted in an oxygen-rich atmosphere.[6]

  • Absorption: The resulting hydrogen chloride (HCl) gas is absorbed into an aqueous solution.

  • Titration: The amount of chloride is then determined by potentiometric or coulometric titration with a silver nitrate solution.[6]

An alternative and increasingly popular method is Combustion Ion Chromatography (CIC) , which couples a combustion system with an ion chromatograph for the determination of halogens and sulfur.[7] This technique offers high sensitivity and the ability to analyze multiple halogens simultaneously.[7]

Ensuring Accuracy: The Role of Certified Reference Materials (CRMs)

The accuracy of elemental analysis is critically dependent on the proper calibration of the instrument. This is achieved using Certified Reference Materials (CRMs). CRMs are highly pure and homogenous substances with accurately determined concentrations of specific elements.[8] They are produced by national metrology institutes or accredited reference material producers.[9]

Comparison of Commercially Available CRMs for C, H, N, and Cl Analysis

CRM NameSupplierCertified ForKey Characteristics
AcetanilideMultipleC, H, NHigh purity, stable, and readily available.
SulfanilamideMultipleC, H, N, SProvides a certified value for sulfur, useful for broader instrument calibration.
CystineMultipleC, H, N, SAnother common standard for CHNS analysis.
Halogenated CRMsVariousCl, Br, IOften custom-synthesized or available from specialized suppliers. Purity and homogeneity are critical.
EDTAElemental MicroanalysisC, H, NA widely used standard in many laboratories.[10]

It is crucial to select a CRM that is appropriate for the sample matrix and the elements being analyzed. For C₇H₆Cl₃NO compounds, it is best practice to use a halogen-containing CRM to ensure the accuracy of the chlorine determination.

Method Validation: A Cornerstone of Scientific Integrity

For drug development professionals, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, including elemental analysis.[11][12][13] The key validation parameters are:

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a CRM.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Method Validation Workflow

cluster_0 Protocol Development cluster_1 Experimental Execution cluster_2 Data Evaluation & Reporting Define Define Analytical Procedure & Acceptance Criteria Accuracy Accuracy (CRM Analysis) Define->Accuracy Precision Precision (Repeatability & Intermediate) Define->Precision Specificity Specificity (Interference Study) Define->Specificity Linearity Linearity & Range Define->Linearity LOD_LOQ LOD & LOQ Determination Define->LOD_LOQ Analyze Analyze Data Against Acceptance Criteria Accuracy->Analyze Precision->Analyze Specificity->Analyze Linearity->Analyze LOD_LOQ->Analyze Report Generate Validation Report Analyze->Report

Caption: Key stages of analytical method validation.

A comprehensive validation report should be prepared that summarizes the results of the validation studies and confirms that the analytical procedure is fit for its intended purpose.[13]

Conclusion

The accurate elemental analysis of C₇H₆Cl₃NO compounds is a fundamental requirement for researchers and drug development professionals. By employing robust methodologies such as combustion analysis, utilizing appropriate Certified Reference Materials, and adhering to stringent method validation protocols, the scientific community can ensure the quality, safety, and efficacy of novel chemical entities. This guide provides a framework for achieving these critical objectives, thereby supporting the advancement of pharmaceutical science.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Available at: [Link]

  • Elemental analysis - Weizmann Institute of Science. Available at: [Link]

  • (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography - ResearchGate. Available at: [Link]

  • Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. Available at: [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. Available at: [Link]

  • Elemental analysis: operation & applications - Elementar. Available at: [Link]

  • Combustion Elemental Analysis - Analytik Jena. Available at: [Link]

  • Certified Reference Materials (CRMs) | National Institute of Metrology of China | NIM. Available at: [Link]

  • Combustion analysis - Wikipedia. Available at: [Link]

  • Qualitative Analysis of Organic Compounds - BYJU'S. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. Available at: [Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography - PubMed. Available at: [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? | Spectroscopy Online. Available at: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Certificate of Certified Reference Material. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: [Link]

  • Elemental Analysis - Intertek. Available at: [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - CIRES - University of Colorado Boulder. Available at: [Link]

  • Elemental analysis: operation & applications - Elementar. Available at: [Link]

  • 1.3: Introduction to Combustion Analysis - Chemistry LibreTexts. Available at: [Link]

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Comparative

Comparative Reactivity Guide: Trichloroanilines vs. Methoxyanilines

Executive Summary This guide provides a critical analysis of the reactivity differences between Trichloroanilines (specifically the 2,4,6-isomer, representing electron-deficient, sterically hindered systems) and Methoxya...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis of the reactivity differences between Trichloroanilines (specifically the 2,4,6-isomer, representing electron-deficient, sterically hindered systems) and Methoxyanilines (Anisidines, representing electron-rich, activated systems).

For the researcher, the distinction is binary:

  • Methoxyanilines function as super-nucleophiles in SN2 type attacks and are highly susceptible to oxidation and electrophilic aromatic substitution (EAS).[1]

  • Trichloroanilines behave as pseudo-inert amines , requiring forcing conditions for functionalization and specialized protocols for diazotization due to their extremely low basicity (pKa

    
     0).[1]
    

The following sections detail the mechanistic underpinnings of these differences, supported by quantitative data and validated experimental protocols.

Fundamental Chemical Property Matrix

The reactivity divergence stems from the competing electronic effects of the substituents: the Electron Donating (+M) methoxy group versus the Electron Withdrawing (-I) chlorine atoms.

Table 1: Physicochemical Property Comparison
Property4-Methoxyaniline (p-Anisidine)2,4,6-Trichloroaniline Implication for Reactivity
Electronic Class Activated (Electron Rich)Deactivated (Electron Poor)Determines reaction rate with electrophiles.[1][2]
pKa (Conjugate Acid) 5.34~ -0.03 to 0.07A

pKa of >5 log units implies a

-fold difference in proton affinity.[1]
Hammett Constant (

)
-0.27 (Donating)+0.23 (Cl is withdrawing)Positive

values correlate with slower nucleophilic attack.[1]
Steric Environment Unhindered (NH

is open)
Highly HinderedOrtho-chlorines in 2,4,6-TCA block nucleophilic approach.[1]
Oxidation Potential Low (Easily Oxidized)High (Resistant)Methoxyanilines require inert atmospheres; TCA is air-stable.[1]

Key Insight: The pKa of 2,4,6-trichloroaniline is close to zero, meaning it does not protonate in dilute aqueous acids. This necessitates anhydrous or superacidic media for reactions like diazotization.

Nucleophilic Reactivity: N-Acylation and Alkylation[3]

The primary amine group's ability to attack electrophiles (acyl chlorides, alkyl halides) is the most common synthetic transformation.

Mechanistic Visualization

The following diagram illustrates the electronic flux that dictates nucleophilicity.

G cluster_0 4-Methoxyaniline (Activated) cluster_1 2,4,6-Trichloroaniline (Deactivated) OMe Methoxy Group (+M Effect) Ring1 Benzene Ring (Electron Rich) OMe->Ring1 Donates e- density N1 Nitrogen Lone Pair (High Energy / Available) Ring1->N1 Push effect Electrophile Electrophile (R-CO-Cl) N1->Electrophile Fast Attack (k_obs high) Cl_Ortho Ortho-Chlorines (-I Effect + Steric Bulk) Ring2 Benzene Ring (Electron Poor) Ring2->Cl_Ortho Inductive Withdrawal N2 Nitrogen Lone Pair (Delocalized / Unavailable) N2->Ring2 Lone pair pulled into ring N2->Electrophile Slow/No Attack (k_obs low)

Figure 1: Comparative electronic flux. Green arrows indicate electron density donation facilitating reaction; red arrows indicate withdrawal hindering reaction.[1]

Experimental Protocol A: Comparative Kinetic Acylation

Objective: To demonstrate the reaction rate difference using Benzoyl Chloride.

Reagents:

  • Substrate A: 4-Methoxyaniline (10 mmol)

  • Substrate B: 2,4,6-Trichloroaniline (10 mmol)

  • Reagent: Benzoyl Chloride (10 mmol)

  • Base: Pyridine (12 mmol)[1]

  • Solvent: Dichloromethane (DCM)[1]

Methodology:

  • Setup: Dissolve 10 mmol of the respective aniline in 20 mL dry DCM in a round-bottom flask. Add 12 mmol pyridine.

  • Addition: Cool the 4-methoxyaniline solution to 0°C. Maintain the 2,4,6-trichloroaniline solution at Room Temperature (25°C). Add benzoyl chloride dropwise.

  • Observation:

    • Methoxyaniline:[3][4] Reaction is instantaneous and highly exothermic. A white precipitate (Pyridine[1]·HCl) forms immediately.[1] TLC (50% EtOAc/Hex) shows complete conversion within <10 minutes .[1]

    • Trichloroaniline:[5][6][7][8][9][10] No immediate exotherm or precipitate is observed at RT. TLC shows starting material persists.

  • Forcing Conditions (for Substrate B): Heat the trichloroaniline mixture to reflux (40°C). Even after 4 hours , conversion is typically <50%.

    • Correction: To acylate 2,4,6-trichloroaniline efficiently, replace pyridine with a stronger base (e.g., NaH) or use neat acetic anhydride with catalytic H

      
      SO
      
      
      
      at 100°C.[1]

Ring Reactivity: Electrophilic Aromatic Substitution (EAS)[1]

4-Methoxyaniline: The "Over-Reaction" Risk

The methoxy group strongly activates the ortho/para positions.

  • Bromination: Treatment with Br

    
     in water leads to instantaneous 2,6-dibromination, even without a catalyst.
    
  • Nitration: Direct nitration often leads to oxidation (tars) unless the amine is protected (e.g., as an acetamide) first.[1]

2,4,6-Trichloroaniline: The "Blocked" Fortress

The ring is deactivated by induction (-I of Cl). Furthermore, the most reactive sites (ortho/para relative to NH


) are already occupied by chlorine.
  • Substitution: Further EAS must occur at the meta position (position 3 or 5), which is sterically crowded between two chlorines.

  • Outcome: This molecule is essentially inert to standard Friedel-Crafts or halogenation protocols.

Diazotization and Sandmeyer Reactions[13]

This is the most critical process differentiation for drug development workflows involving these intermediates.

Table 2: Diazotization Conditions
Parameter4-Methoxyaniline 2,4,6-Trichloroaniline
Acid Medium Dilute HCl or H

SO

(aq)
Concentrated H

SO

or Glacial Acetic Acid
Nitrosating Agent NaNO

(aq)
Nitrosyl Sulfuric Acid (HSO

NO) or Isoamyl Nitrite
Temperature 0–5 °C10–20 °C (often requires slight warming to dissolve)
Stability of Diazo Moderate (Use immediately)High (due to steric bulk), but hard to form
Experimental Protocol B: Diazotization of 2,4,6-Trichloroaniline

Standard aqueous diazotization will FAIL for this substrate because the amine is too weak to form the soluble ammonium salt necessary for reaction with nitrous acid.

Reagents:

  • 2,4,6-Trichloroaniline (5.0 g)[1]

  • Sodium Nitrite (solid) or Nitrosyl Sulfuric Acid (40% in H

    
    SO
    
    
    
    )[1]
  • Concentrated Sulfuric Acid (30 mL)[1]

Step-by-Step Workflow:

  • Dissolution: Place 30 mL of conc. H

    
    SO
    
    
    
    in a 3-neck flask. Add 5.0 g of 2,4,6-trichloroaniline. Stir at room temperature until fully dissolved (the amine is protonated by the superacid).
  • Nitrosyl Generation: Cool to 0–5°C. Slowly add sodium nitrite (1.1 eq) solid portion-wise, or add nitrosyl sulfuric acid dropwise via addition funnel. Caution: NOx fumes may evolve.

  • Reaction: Stir for 2–3 hours at 10–15°C. The mixture will become a thick, syrupy solution containing the diazonium bisulfate.

  • Quenching/Coupling: Pour the mixture onto crushed ice (approx 200 g). The diazonium salt may precipitate or remain in solution.

    • Test: Add a drop to alkaline

      
      -naphthol solution. A deep red azo dye confirms diazonium formation.
      
  • Sandmeyer (Optional): To convert to 1,2,3,5-tetrachlorobenzene, add this ice slurry slowly to a solution of CuCl in HCl.

Diazotization Start Start: 2,4,6-Trichloroaniline Choice Select Acid Medium Start->Choice PathA Dilute HCl (aq) Choice->PathA Standard Protocol PathB Conc. H2SO4 / Glacial AcOH Choice->PathB Deactivated Protocol Fail FAILURE: Amine insoluble No Ammonium Salt formed PathA->Fail Success SUCCESS: Amine dissolves Nitrosyl attack possible PathB->Success Diazo Diazonium Salt Formed (Ar-N2+) Success->Diazo

Figure 2: Decision tree for diazotization conditions based on amine basicity.

References

  • Basicity and Structure: PubChem. "2,4,6-Trichloroaniline Compound Summary." National Library of Medicine. [Link][1]

  • Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195.[1] (Classic reference for

    
     values).
    
  • pKa Data Source: University of Tartu. "pKa values of bases in non-aqueous media." [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trichloro-3-methoxyaniline

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,4,6-...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,4,6-Trichloro-3-methoxyaniline, a halogenated aromatic amine, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Section 1: Hazard Profile & Core Principles of Disposal

2,4,6-Trichloro-3-methoxyaniline belongs to the chemical class of chlorinated anilines. Compounds in this family are generally recognized as hazardous due to their potential toxicity and persistence in the environment. Many halogenated organic compounds are very toxic to aquatic life and may cause long-lasting harmful effects.[1][2] Therefore, the foundational principle for managing this waste stream is to treat it as hazardous unless definitively proven otherwise by a comprehensive risk assessment.

The core principles for its disposal are:

  • Prevent Release: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3][4] Environmental release into drains or rivers is to be strictly avoided.[5]

  • Waste Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[3][6] This is crucial because the disposal methods and associated costs for these categories differ significantly, and improper mixing can create more complex and hazardous waste.[6]

  • Professional Management: The ultimate disposal of 2,4,6-Trichloro-3-methoxyaniline must be handled by a licensed hazardous waste disposal contractor or through your institution's Environmental Health and Safety (EHS) department.[7]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling 2,4,6-Trichloro-3-methoxyaniline for any purpose, including disposal, the establishment of a safe working environment is paramount. All handling should occur within a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[3][5] A comprehensive PPE strategy is not merely a recommendation; it is a critical line of defense.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[3]Protects against dermal contact and absorption, as related compounds can be toxic upon skin contact.[1][8]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[7]Prevents accidental splashes from contacting the eyes, which can cause serious irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a chemical fume hood. If dust formation is unavoidable, a particle respirator may be necessary.[5][7]Avoids the inhalation of potentially toxic dust or vapors.[1]
Section 3: Spill Management Protocol

In the event of a spill, a swift and organized response is essential to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the contaminated area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess: Determine the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[7]

  • Absorb: Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof, and sealable container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, paper towels) and place them in the same hazardous waste container.[7]

  • Label & Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the procedures outlined in Section 4.

Section 4: Step-by-Step Disposal Procedure

All materials contaminated with 2,4,6-Trichloro-3-methoxyaniline must be disposed of as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and any contaminated labware (e.g., pipette tips, gloves, absorbent pads).

  • Waste Segregation:

    • Isolate waste containing 2,4,6-Trichloro-3-methoxyaniline from all other waste streams, particularly non-halogenated organic waste.[3][6]

    • Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids to prevent hazardous reactions.[3][9]

  • Waste Collection and Containerization:

    • Select a designated, chemically compatible, and leak-proof container for waste collection. The original product container is often a suitable choice.[3]

    • Keep the waste container tightly closed at all times, except when actively adding waste.[5]

  • Labeling:

    • The container must be clearly and indelibly labeled. Affix a "Hazardous Waste" label provided by your EHS department as soon as the first drop of waste is added.

    • The label must include the full chemical name: "2,4,6-Trichloro-3-methoxyaniline" and list all other components and their approximate percentages.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible materials.[5]

    • Ensure the storage area has secondary containment to control any potential leaks or spills.[3]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

    • The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[10][11]

    • Provide the disposal contractor with a complete and accurate description of the waste. Never mix unknown materials with this waste stream.

Section 5: Decision Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of 2,4,6-Trichloro-3-methoxyaniline waste.

G start Identify Waste: 2,4,6-Trichloro-3-methoxyaniline (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Select Leak-Proof, Chemically Compatible Container segregate->container label Label Container: 'Hazardous Waste' + Full Chemical Name + Constituents & % container->label store Store in Designated, Secondary Containment Area label->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end Waste Collected for Proper Disposal (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of 2,4,6-Trichloro-3-methoxyaniline.

Section 6: Regulatory Context

The disposal of 2,4,6-Trichloro-3-methoxyaniline as a halogenated organic compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. Halogenated organic wastes are specifically regulated, and land disposal is often restricted, making incineration the required method.[10][12] Always consult your institution's EHS department, as they will be up-to-date on all local, state, and federal mandates and can ensure your laboratory remains in full compliance.[9]

References

  • Safe Disposal of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline: A Procedural Guide. Benchchem.
  • Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline. Benchchem.
  • Safety Data Sheet for 2,5-DICHLORO-4-METHOXYANILINE. CymitQuimica.
  • Safety Data Sheet for 2,4,6-Trichloroanisole. Sigma-Aldrich.
  • Safety Data Sheet for Benzenamine, 2,4,6-trichloro-. ThermoFisher.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • MSDS of 2,4,6-trimethoxyaniline.
  • Hazard Summary for Aniline Hydrochloride. New Jersey Department of Health.
  • Safety Data Sheet for 2,4,5-Trichloroaniline. Fisher Scientific.
  • A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. U.S. Environmental Protection Agency (EPA).
  • Organic Solvents Disposal. Princeton University Environmental Health and Safety.
  • 2,4,6-Trichloroaniline. Wikipedia.
  • Drain Disposal of Chemicals. Yale Environmental Health & Safety.

Sources

Handling

Personal protective equipment for handling 2,4,6-Trichloro-3-methoxyaniline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered risk mitigation. Handling polyhalogenated aromatic amines like 2,4,6-Trichloro-3-methoxyan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered risk mitigation. Handling polyhalogenated aromatic amines like 2,4,6-Trichloro-3-methoxyaniline requires a deep understanding of the molecule's physicochemical properties. This is not a standard benchtop reagent; its structural features dictate specific metabolic hazards and environmental persistence that require rigorous operational and disposal plans.

The following guide synthesizes chemical causality with field-proven methodologies to ensure your research team can utilize this compound safely and effectively.

Physicochemical & Toxicological Profiling

To design an effective safety protocol, we must first understand the "why" behind the hazard. 2,4,6-Trichloro-3-methoxyaniline (CAS 96949-50-7) is a highly substituted aniline derivative[1].

Mechanistic Toxicity (Methemoglobinemia): Like other halogenated anilines, this compound is highly lipophilic, allowing it to rapidly penetrate standard latex gloves and human skin[2][3]. Once absorbed into the bloodstream, the primary amine group undergoes hepatic N-hydroxylation. These reactive metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin[4]. Because methemoglobin cannot bind or transport oxygen, acute exposure leads to chemical asphyxiation, cyanosis (bluish skin/lips), and central nervous system depression[2][5].

Thermal Instability: Under extreme heat or fire conditions, the tri-chlorinated aromatic ring decomposes to release highly toxic and corrosive gases, specifically hydrogen chloride (HCl) and nitrogen oxides (NOx)[5][6]. This dictates strict rules against local heat-sterilization of waste.

Quantitative Chemical Data

The following table summarizes the critical data defining the handling parameters for this compound[1][7].

PropertySpecificationOperational Implication
CAS Number 96949-50-7Use for exact SDS and regulatory tracking.
Molecular Formula C₇H₆Cl₃NOHigh halogen content dictates disposal routing.
Molecular Weight 226.48 g/mol Required for precise molarity calculations.
Physical State Solid (Crystalline)Risk of aerosolized dust during weighing.
Melting Point 58°C - 60°CLow melting point; avoid hot plates or friction.

Personal Protective Equipment (PPE) Matrix

Because 2,4,6-Trichloro-3-methoxyaniline is toxic via inhalation, ingestion, and dermal absorption[4][6], your PPE must act as a multi-modal barrier system.

  • Hand Protection: Use Butyl rubber or heavy-duty Nitrile gloves. Causality: The lipophilic nature of chlorinated aromatics allows them to rapidly permeate standard latex or thin nitrile examination gloves. Double-gloving is highly recommended during the initial weighing phase.

  • Respiratory Protection: Handling must be restricted to a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. If engineering controls fail or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of crystalline dust[6].

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) must be worn to prevent mucosal absorption of airborne particulates[4][6].

  • Body Protection: A dedicated, fully buttoned laboratory coat. For bulk handling, a disposable Tyvek suit is preferred to prevent micro-particulates from embedding in woven fabrics.

Operational Workflow & Handling Protocols

To ensure self-validating safety, every interaction with the chemical must follow a strict procedural pathway.

Protocol A: Safe Weighing and Solubilization
  • Environmental Setup: Verify the chemical fume hood has a minimum face velocity of 100 fpm. Clear the workspace of all incompatible materials, specifically strong oxidizers, acids, and acid chlorides[6].

  • Static Mitigation: Because the compound is a crystalline solid, static electricity can cause the powder to aerosolize. Use an anti-static weighing boat and a grounded micro-spatula.

  • Transfer: Tare the weighing boat. Carefully transfer the required mass of 2,4,6-Trichloro-3-methoxyaniline. Cap the source bottle immediately to minimize ambient exposure.

  • In-Situ Solubilization: Do not transport the dry powder across the laboratory. Dissolve the solid in your chosen organic solvent inside the fume hood. Once in solution, transfer the liquid to a tightly sealed secondary container (e.g., a septum-capped vial) before moving it to your analytical instrument or reaction block.

Protocol B: Emergency Exposure Response
  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2][6]. Do not use solvents (like ethanol) to clean the skin, as this will accelerate dermal absorption.

  • Systemic Exposure (Cyanosis): If the victim exhibits a bluish tint to the lips or nail beds, seek emergency medical attention immediately. The clinical treatment for severe nitrite/aniline-induced methemoglobinemia is the intravenous administration of Methylene Blue, which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[5].

Waste Segregation & Disposal Plan

Polyhalogenated aromatics pose severe environmental risks and are strictly regulated[8]. Improper disposal can lead to the contamination of water supplies or the generation of dioxin-like compounds during low-temperature burning.

Protocol C: Decontamination and Disposal
  • Liquid Waste Segregation: Collect all liquid waste containing 2,4,6-Trichloro-3-methoxyaniline in a dedicated, chemically compatible container clearly labeled as "Hazardous Waste: Halogenated Organics / Toxic Amines" . Never mix this with strong oxidizers or non-halogenated solvent waste[6].

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, outer gloves) into a sealable chemical waste bag.

  • Surface Decontamination: Wipe down the fume hood surface with an isopropanol-soaked disposable towel to dissolve residual lipophilic compound. Follow this with a secondary wipe using a mild aqueous detergent. Dispose of all wipes in the solid hazardous waste bag.

  • Thermal Destruction: Route the segregated halogenated waste to your Environmental Health and Safety (EHS) department for high-temperature commercial incineration . Do not autoclave or heat-treat the waste locally, as temperatures below commercial incineration thresholds will generate toxic HCl and NOx gases[5][6].

Visualized Operational Workflow

The following diagram maps the critical path for handling and disposing of halogenated anilines, ensuring no step in the safety lifecycle is bypassed.

G Start Reagent Prep: 2,4,6-Trichloro-3-methoxyaniline PPE Don PPE: Butyl Gloves, Tyvek, Respirator Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Avoid Dust Generation) Hood->Weigh Reaction Experimental Workflow (Temp < 50°C to avoid fumes) Weigh->Reaction Waste Waste Segregation (Halogenated Organics) Reaction->Waste Decon Surface Decontamination (Solvent wipe -> Soap/Water) Reaction->Decon Incineration High-Temp Incineration (EPA Compliant) Waste->Incineration

Operational workflow for the safe handling and disposal of halogenated anilines.

References

  • Matrix Fine Chemicals. "2,4,6-TRICHLORO-3-METHOXYANILINE | CAS 96949-50-7".
  • Figshare / ACS. "2,4,6-Trichloro-3-methoxyaniline (33)".
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 4,4'-Methylenebis(2-chloroaniline)".
  • ECHEMI. "4-Chloroaniline SDS, 106-47-8 Safety Data Sheets".
  • SafeColleges SDS / U.S. Pharmacopeia. "SAFETY DATA SHEET: p-Chloroaniline".
  • Quantum / Sigma-Aldrich. "SAFETY DATA SHEET: 2-Chloroaniline".
  • Environmental Protection Agency (EPA). "Polyhalogenated Dibenzo-p-Dioxins/Dibenzofurans; Testing and Reporting Requirements".
  • PubChem. "2-Chloroaniline | C6H6ClN | CID 7240".

Sources

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